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  • Product: 5-Ethynyl-2-methyl-1,3-oxazole
  • CAS: 2408962-94-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Ethynyl-2-methyl-1,3-oxazole: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the 1,3-Oxazole Scaffold in Medicinal Chemistry The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3-Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1] The unique electronic and steric properties of the oxazole core allow for diverse interactions with biological targets, making it a valuable building block in the design of novel therapeutics.[2] Derivatives of 1,3-oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity of the molecule.[1] In particular, 2,5-disubstituted oxazoles are a common motif in compounds with significant therapeutic potential.[1]

This technical guide focuses on a specific 2,5-disubstituted oxazole, 5-Ethynyl-2-methyl-1,3-oxazole . The introduction of an ethynyl group at the C5 position offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This allows for the straightforward conjugation of the oxazole core to other molecules of interest, a powerful strategy in drug discovery for generating libraries of compounds with diverse functionalities.

Chemical Structure and Properties

The chemical structure of 5-Ethynyl-2-methyl-1,3-oxazole is characterized by a 1,3-oxazole ring substituted with a methyl group at the 2-position and an ethynyl group at the 5-position.

2D Chemical Structure:

Molecular Formula: C₆H₅NO

Molecular Weight: 107.11 g/mol

CAS Number: 2408962-94-5[4]

Physical Properties
PropertyValueReference/Comment
Melting Point Data not availableExpected to be a low-melting solid or liquid.
Boiling Point Data not availableExpected to be a high-boiling liquid.
Solubility Data not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Appearance Data not availableLikely a colorless to pale yellow solid or liquid.

Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole

The synthesis of 5-ethynyl-2-methyl-1,3-oxazole is not explicitly detailed in the available literature. However, a robust and widely applicable methodology for the synthesis of 5-ethynyl oxazoles involves a two-step process:

  • Halogenation of the corresponding 2-methyloxazole at the C5 position.

  • Sonogashira cross-coupling of the resulting 5-halo-2-methyloxazole with a protected acetylene, followed by deprotection.

The following protocol is a representative, field-proven approach based on established methodologies for the synthesis of analogous compounds.[5]

Step 1: Synthesis of 5-Bromo-2-methyl-1,3-oxazole (Precursor)

The direct bromination of 2-methyloxazole can be challenging due to the reactivity of the oxazole ring. A common strategy involves the synthesis of the oxazole ring with the desired substitution pattern already in place or through a directed halogenation. For the purpose of this guide, we will outline a general approach for the bromination of a pre-formed 2-methyloxazole.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 2-methyl-1,3-oxazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-methyl-1,3-oxazole.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of byproducts.

  • Low Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and improve the selectivity of the bromination at the C5 position, which is electronically favored for electrophilic substitution in oxazoles.

Step 2: Sonogashira Coupling and Deprotection

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] In this step, 5-bromo-2-methyl-1,3-oxazole is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by removal of the silyl protecting group.

Synthetic Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2a Step 2a: Sonogashira Coupling cluster_step2b Step 2b: Deprotection 2-methyloxazole 2-methyloxazole 5-bromo-2-methyloxazole 5-bromo-2-methyloxazole 2-methyloxazole->5-bromo-2-methyloxazole NBS, Solvent Coupling_Reaction Pd catalyst, Cu(I) cocatalyst, Base TMS-protected_product 5-(TMS-ethynyl)-2-methyl-1,3-oxazole 5-bromo-2-methyloxazole->TMS-protected_product Sonogashira Coupling TMS-acetylene TMS-acetylene TMS-acetylene->TMS-protected_product Sonogashira Coupling Final_Product 5-Ethynyl-2-methyl-1,3-oxazole TMS-protected_product->Final_Product Base (e.g., K2CO3) or Fluoride source

Caption: Synthetic workflow for 5-Ethynyl-2-methyl-1,3-oxazole.

Experimental Protocol:

  • To a solution of 5-bromo-2-methyl-1,3-oxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the crude trimethylsilyl-protected product by flash column chromatography.

  • Dissolve the purified intermediate in a suitable solvent like methanol or THF.

  • Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature for 1-3 hours to remove the TMS protecting group.

  • After completion of the deprotection, remove the solvent and purify the final product, 5-ethynyl-2-methyl-1,3-oxazole, by flash column chromatography.

Trustworthiness and Self-Validation:

The success of each step can be validated by standard analytical techniques. The formation of the brominated intermediate and the final ethynyl product can be confirmed by an increase in molecular weight as observed by mass spectrometry. The disappearance of the starting materials and the appearance of the product spots with different retention factors on TLC provide a quick check for reaction completion. The final structure and purity should be confirmed by NMR spectroscopy.

Expected Spectral Properties

  • ¹H NMR: The spectrum is expected to show a singlet for the proton on the ethynyl group (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The methyl protons at the C2 position would appear as a singlet around δ 2.4-2.6 ppm. The proton on the oxazole ring at the C4 position is expected to be a singlet in the aromatic region, likely around δ 7.0-7.5 ppm.

  • ¹³C NMR: The spectrum should display signals for the two acetylenic carbons, typically in the range of δ 70-90 ppm. The methyl carbon will appear at around δ 14-20 ppm. The carbons of the oxazole ring are expected in the aromatic region, with the C2 and C5 carbons appearing at lower field (more deshielded) than the C4 carbon.

  • IR Spectroscopy: A sharp, characteristic absorption band for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C triple bond stretch should appear as a weak to medium band in the region of 2100-2150 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (107.11). Common fragmentation patterns for oxazoles involve the loss of CO, HCN, and cleavage of the substituents.[1]

Applications in Drug Development

The 2,5-disubstituted oxazole core is a key pharmacophore in many compounds with potent biological activities.[1] The presence of the ethynyl group in 5-ethynyl-2-methyl-1,3-oxazole makes it a particularly valuable building block for several applications in drug discovery:

  • Lead Optimization via Click Chemistry: The terminal alkyne allows for facile and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the rapid synthesis of a library of triazole-containing oxazole derivatives by reacting with a variety of azide-functionalized molecules. This approach is widely used to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound.

  • Bio-conjugation: The ethynyl group can be used to attach the oxazole moiety to larger biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or probes for chemical biology research.

  • Synthesis of Complex Molecules: The alkyne can participate in various other carbon-carbon bond-forming reactions, serving as a key intermediate in the synthesis of more complex natural product analogs or drug candidates.

The 2-methyl-5-substituted oxazole motif itself is found in compounds with diverse biological activities, and thus, 5-ethynyl-2-methyl-1,3-oxazole represents a promising starting point for the development of new therapeutic agents.

Conclusion

5-Ethynyl-2-methyl-1,3-oxazole is a versatile building block with significant potential in medicinal chemistry and drug discovery. While specific physical and spectral data are not widely published, its synthesis can be reliably achieved through a two-step sequence involving halogenation and a Sonogashira coupling. The presence of the terminal alkyne provides a powerful tool for chemical modification, enabling its use in click chemistry, bio-conjugation, and the synthesis of complex molecules. The continued exploration of the chemistry and biological activity of derivatives of 5-ethynyl-2-methyl-1,3-oxazole is a promising avenue for the discovery of novel therapeutic agents.

References

  • 5-(bromomethyl)-2-methyl-1,3-oxazole - Chemical Synthesis Database. Available at: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. Available at: [Link]

  • 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information - NextSDS. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • A Practical Synthesis of 1,3-Oxazole - ResearchGate. Available at: [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC. Available at: [Link]

  • Full article: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity - Taylor & Francis. Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Available at: [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available at: [Link]

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization - MDPI. Available at: [Link]

  • 2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl) - PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and. Available at: [Link]

Sources

Exploratory

5-Ethynyl-2-methyl-1,3-oxazole in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Applications

Executive Summary In modern medicinal chemistry, the strategic incorporation of specialized heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specialized heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Ethynyl-2-methyl-1,3-oxazole is a highly versatile terminal alkyne that serves as a bifunctional scaffold. It provides the bioisosteric advantages of the oxazole ring while offering a highly reactive ethynyl handle for bioconjugation and fragment-based drug discovery. This whitepaper provides an authoritative analysis of its physicochemical properties (CAS: 2408962-94-5, MW: 107.11 g/mol )[1], mechanistic utility in targeted therapeutics[2], and field-proven methodologies for its handling and synthetic application.

Chemical Identity & Physicochemical Profiling

The structural architecture of 5-ethynyl-2-methyl-1,3-oxazole dictates its chemical behavior. The electron-withdrawing nature of the oxazole ring increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation and the formation of reactive metal-acetylide intermediates during cross-coupling or cycloaddition reactions.

Table 1: Physicochemical and Structural Identifiers

ParameterValue
Chemical Name 5-Ethynyl-2-methyl-1,3-oxazole
CAS Registry Number 2408962-94-5[3]
Molecular Weight 107.11 g/mol [1]
Molecular Formula C6H5NO[1][4]
Monoisotopic Mass 107.03712 Da[4]
SMILES String CC1=NC=C(O1)C#C[4]

Mechanistic Applications in Drug Discovery

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, 5-ethynyl-2-methyl-1,3-oxazole is a prime candidate for CuAAC "Click" chemistry. The resulting 1,4-disubstituted 1,2,3-triazole linkage is metabolically stable, resistant to enzymatic cleavage, and acts as a rigid pharmacophore linker. The oxazole moiety itself frequently serves as a hydrogen bond acceptor, improving target binding affinity.

CuAAC A 5-Ethynyl-2-methyl-1,3-oxazole (Terminal Alkyne) B Azide-Functionalized Target/Scaffold C Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) D 1,4-Disubstituted 1,2,3-Triazole Conjugate C->D Regioselective Ligation E Pharmacological Evaluation (e.g., Target Inhibition) D->E Downstream Assay AB AB AB->C Cycloaddition

Caption: CuAAC Click Chemistry Workflow utilizing 5-Ethynyl-2-methyl-1,3-oxazole.

Integration into cGAS-STING and RIPK1 Inhibitors

Recent patent literature underscores the value of this compound in synthesizing complex inhibitors for autoimmune and inflammatory diseases.

  • RIPK1 Inhibition: The compound has been utilized as a critical precursor in the synthesis of nicotinamide-derived Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are targeted for inflammatory disorders[2].

  • cGAS Inhibition: It is also instrumental in developing substituted pyrrolidine-2-carboxylic acid derivatives that act as cGAS (cyclic GMP-AMP synthase) inhibitors[5]. By blocking cGAS, these oxazole-derived compounds prevent the conversion of cytosolic dsDNA into cGAMP, thereby halting the aberrant activation of the STING pathway associated with Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres Syndrome[5].

cGAS_STING DNA Cytosolic dsDNA cGAS cGAS Enzyme Activation DNA->cGAS Binds cGAMP cGAMP Production cGAS->cGAMP Catalyzes Inhibitor Oxazole-Derived cGAS Inhibitor Inhibitor->cGAS Active Site Blockade STING STING Pathway Activation cGAMP->STING Activates

Caption: Mechanistic blockade of the cGAS-STING signaling pathway by oxazole derivatives.

Experimental Workflow: Self-Validating CuAAC Ligation Protocol

To ensure high-fidelity bioconjugation or scaffold synthesis using 5-ethynyl-2-methyl-1,3-oxazole, the following protocol establishes a self-validating system. Every step is designed to mitigate common failure modes, such as oxidative homocoupling (Glaser coupling) or residual heavy metal toxicity.

Step 1: Reagent Preparation and Degassing
  • Procedure: Dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the azide-functionalized partner (1.05 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v). Sparge the solution with N₂ or Argon for 10 minutes.

  • Causality: The terminal alkyne is highly susceptible to oxidative homocoupling in the presence of copper and atmospheric oxygen. Rigorous degassing ensures that the alkyne is exclusively consumed by the cycloaddition reaction, maximizing the yield of the desired triazole.

Step 2: In Situ Catalyst Generation
  • Procedure: Prepare separate stock solutions of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in degassed H₂O. Add the CuSO₄ solution to the reaction mixture first, followed immediately by the dropwise addition of the Sodium Ascorbate solution.

  • Causality: Cu(I) salts are thermodynamically unstable and prone to oxidation or disproportionation. By utilizing Cu(II) and reducing it in situ with an excess of sodium ascorbate, a continuous and stable concentration of the catalytically active Cu(I) species is maintained throughout the reaction lifecycle.

Step 3: Reaction Execution and Monitoring
  • Procedure: Stir the reaction at room temperature (or up to 60 °C depending on steric hindrance) for 2–4 hours[2]. Monitor the disappearance of the alkyne via LC-MS or TLC.

  • Causality: The electron-deficient nature of the oxazole ring typically accelerates the reaction. Complete consumption of the alkyne validates the efficiency of the catalyst generation step.

Step 4: Quenching and Metal Scavenging (Critical for Biological Assays)
  • Procedure: Quench the reaction by adding an aqueous solution of EDTA (0.5 M) or 10% aqueous ammonium hydroxide. Stir for 30 minutes until the aqueous layer turns deep blue (indicating Cu-chelation). Extract the organic product using dichloromethane (DCM).

  • Causality: Residual copper ions are highly cytotoxic and will generate false positives/negatives in downstream cellular assays (e.g., cGAS or RIPK1 inhibition screens). Chelation ensures the complete removal of the transition metal, yielding a biologically compatible compound.

Safety and Hazard Assessment

Handling 5-ethynyl-2-methyl-1,3-oxazole requires strict adherence to laboratory safety protocols. The compound exhibits multiple hazard classifications under the Globally Harmonized System (GHS)[3].

Table 2: GHS Hazard Classifications[3]

Hazard ClassCategoryHazard CodeClinical / Handling Implication
Acute Toxicity (Oral/Dermal/Inhal)Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled. Mandates the use of a fume hood and nitrile gloves.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation. Safety goggles are strictly required.
Specific Target Organ Toxicity Category 3H336May cause drowsiness or dizziness (Single Exposure). Ensure adequate laboratory ventilation.

References

  • "5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information", NextSDS.
  • "기타수입시약 > 5-ethynyl-2-methyl-1,3-oxazole | 코랩샵 KOLAB", Kolabshop.
  • "5-ethynyl-2-methyl-1,3-oxazole (C6H5NO) - PubChemLite", University of Luxembourg.
  • "WO2023018643A1 - Nicotinamide ripk1 inhibitors", Google Patents.
  • "SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS", Justia Patents.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Ethynyl-2-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-Ethynyl-2-methyl-1,3-oxazole. Due to the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of NMR spectroscopy to offer a robust predictive analysis. The document outlines the theoretical basis for the predicted chemical shifts and coupling constants, a comprehensive experimental protocol for acquiring the spectra, and a discussion on the structural elucidation of this versatile building block. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who are interested in the application and characterization of ethynyl-substituted oxazoles.

Introduction: The Significance of 5-Ethynyl-2-methyl-1,3-oxazole

Oxazole derivatives are a critical class of heterocyclic compounds, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including antiviral, antifungal, and antibacterial properties.[1] The incorporation of an ethynyl group at the C5 position of the oxazole ring, as seen in 5-Ethynyl-2-methyl-1,3-oxazole (CAS Number: 2408962-94-5), introduces a versatile functional handle for further chemical modifications.[2] This "clickable" alkyne moiety makes the molecule a valuable building block in modern synthetic chemistry, particularly in the realm of bioconjugation and materials science through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

A thorough understanding of the structural and electronic properties of 5-Ethynyl-2-methyl-1,3-oxazole is paramount for its effective utilization. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such novel molecules. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and data from structurally related analogs.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, experimentally verified NMR spectrum for 5-Ethynyl-2-methyl-1,3-oxazole is not readily accessible, a highly accurate prediction can be made by analyzing the spectral data of structurally similar compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on data from related ethynyl oxazoles and the known effects of methyl and ethynyl substituents on the oxazole ring.[3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the methyl, oxazole ring, and ethynyl protons.

Table 1: Predicted ¹H NMR Data for 5-Ethynyl-2-methyl-1,3-oxazole

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₃2.4 - 2.6SingletN/AThe methyl group at the C2 position is expected to resonate in this region, typical for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.
Oxazole H-47.0 - 7.2SingletN/AThe proton at the C4 position of the oxazole ring is deshielded by the electronegative oxygen and nitrogen atoms and influenced by the adjacent ethynyl group. Its chemical shift is predicted based on similar 2,5-disubstituted oxazoles.
Ethynyl-H3.2 - 3.4SingletN/AThe terminal acetylenic proton is expected to appear in this range. The electronegativity of the oxazole ring will influence its precise chemical shift.

Predicted spectrum acquired in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Ethynyl-2-methyl-1,3-oxazole

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₃13 - 15The methyl carbon chemical shift is characteristic for a methyl group on an sp² carbon of a heterocyclic ring.
C2158 - 162The C2 carbon, bonded to the methyl group and flanked by oxygen and nitrogen, is expected to be significantly deshielded.
C4125 - 128The C4 carbon, bearing a proton, will have a chemical shift influenced by the adjacent ethynyl group and the ring heteroatoms.
C5138 - 142The C5 carbon, substituted with the ethynyl group, will be deshielded due to the sp-hybridized carbon and its position in the electron-deficient oxazole ring.
Ethynyl C≡C-H78 - 82The terminal sp-hybridized carbon of the ethynyl group typically resonates in this upfield region of the sp-carbon range.
Ethynyl C≡C-H70 - 75The internal sp-hybridized carbon of the ethynyl group is generally found at a slightly lower chemical shift compared to the terminal carbon.

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Spectrum Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Ethynyl-2-methyl-1,3-oxazole, a standardized experimental procedure should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Compound Purity: Ensure the sample of 5-Ethynyl-2-methyl-1,3-oxazole is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For solubility or stability issues, other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be considered.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse SequenceStandard single pulseProton-decoupled single pulse
Acquisition Time2 - 4 seconds1 - 2 seconds
Relaxation Delay1 - 5 seconds2 - 5 seconds
Number of Scans8 - 161024 - 4096 (or more)
Spectral Width12 - 16 ppm200 - 240 ppm
Temperature298 K (25 °C)298 K (25 °C)
Two-Dimensional (2D) NMR Experiments

To further confirm the structure and assignments, a suite of 2D NMR experiments should be performed.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings. In this case, it would confirm the absence of couplings between the singlet protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

Theoretical Basis for Spectral Interpretation

The predicted chemical shifts are rooted in the fundamental principles of NMR spectroscopy, primarily the concepts of chemical shielding and spin-spin coupling.

  • Chemical Shielding: The electron density around a nucleus generates a small magnetic field that opposes the main magnetic field of the NMR spectrometer. This effect, known as shielding, determines the resonance frequency (chemical shift) of the nucleus.

    • Electronegativity: The electronegative oxygen and nitrogen atoms in the oxazole ring withdraw electron density from the ring carbons and proton, leading to their deshielding and a downfield shift in the NMR spectrum.

    • Anisotropy: The π-electron system of the oxazole ring and the ethynyl group generate their own local magnetic fields. These anisotropic effects can either shield or deshield nearby nuclei depending on their spatial orientation relative to the π-system.

  • Spin-Spin Coupling: The interaction between the magnetic moments of neighboring nuclei, transmitted through the bonding electrons, leads to the splitting of NMR signals (multiplicity). The magnitude of this splitting is the coupling constant (J). For 5-Ethynyl-2-methyl-1,3-oxazole, no proton-proton coupling is expected, resulting in singlet signals.

Workflow and Data Analysis

The process of acquiring and interpreting the NMR data for 5-Ethynyl-2-methyl-1,3-oxazole can be visualized as a systematic workflow.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole Purification Purification (Chromatography/Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration) Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Phasing, Baseline Correction) TwoD_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Couplings) Processing->Assignment Structure Structure Verification Assignment->Structure

Figure 1: Experimental workflow for the NMR analysis of 5-Ethynyl-2-methyl-1,3-oxazole.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 5-Ethynyl-2-methyl-1,3-oxazole. By leveraging data from analogous structures and fundamental NMR principles, a detailed and reliable spectral prediction has been presented. The included experimental protocol offers a standardized approach for researchers to acquire high-quality NMR data for this and similar compounds. A thorough understanding of the NMR characteristics of 5-Ethynyl-2-methyl-1,3-oxazole is crucial for its application as a versatile building block in the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource to facilitate further research and development in this exciting area of chemistry.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

  • A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Indian Academy of Sciences. [Link]

  • 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information. NextSDS. [Link]

Sources

Foundational

Comprehensive Material Safety & Application Whitepaper: 5-Ethynyl-2-methyl-1,3-oxazole in Advanced Synthesis

Executive Summary 5-Ethynyl-2-methyl-1,3-oxazole is a highly specialized heterocyclic terminal alkyne utilized extensively in modern drug discovery and bioconjugation. Notably, it serves as a critical building block in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-2-methyl-1,3-oxazole is a highly specialized heterocyclic terminal alkyne utilized extensively in modern drug discovery and bioconjugation. Notably, it serves as a critical building block in the synthesis of complex pharmaceutical agents, including Nicotinamide RIPK1 inhibitors[1]. This whitepaper synthesizes rigorous Material Safety Data Sheet (MSDS) parameters[2] with field-proven application protocols, specifically focusing on its mechanistic role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Part 1: Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 5-Ethynyl-2-methyl-1,3-oxazole is essential for predicting its reactivity and stability. The presence of the electron-rich oxazole ring coupled with a terminal alkyne makes it an excellent candidate for 1,3-dipolar cycloadditions, but it also dictates strict storage requirements to prevent premature degradation.

Table 1: Core Physicochemical Identifiers

ParameterSpecification
Chemical Name 5-Ethynyl-2-methyl-1,3-oxazole
CAS Number 2408962-94-5[4]
Molecular Formula C6H5NO[5]
Molecular Weight 107.11 g/mol [5]
SMILES String CC1=NC=C(O1)C#C[5]
Optimal Storage 2-8°C, stored strictly under Nitrogen/Argon[2]

Part 2: Hazard Identification & Toxicological Causality

Handling 5-Ethynyl-2-methyl-1,3-oxazole requires adherence to strict safety protocols due to its inherent biological reactivity. The compound is classified under several GHS hazard categories[2][4].

Table 2: GHS Hazard Classifications & Toxicological Causality

GHS ClassificationHazard CodeToxicological Causality
Acute Toxicity (Oral/Dermal/Inhalation) H302, H312, H332The electrophilic nature of the terminal alkyne can lead to non-specific binding with biological nucleophiles (e.g., proteins, glutathione), causing systemic toxicity upon absorption[4].
Skin Irritation H315Lipophilic properties allow the molecule to partition into the stratum corneum, disrupting lipid bilayers and triggering localized inflammatory cascades[2].
Serious Eye Irritation H319Direct contact with the sensitive corneal epithelium causes rapid osmotic stress and protein denaturation[2].
STOT SE 3 (Respiratory) H335, H336Inhalation of dust or aerosols irritates the mucosal lining of the respiratory tract, potentially causing transient central nervous system depression[4].

Part 3: Safe Handling, Storage, & Emergency Protocols

To maintain scientific integrity and personnel safety, laboratory environments must implement self-validating safety systems.

  • Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (nitrogen or argon)[2]. Exposure to ambient oxygen can lead to oxidative homocoupling (Glaser coupling) of the terminal alkynes, rendering the reagent useless for stoichiometric click chemistry.

  • Handling: All manipulations must occur within a certified Class II biological safety cabinet or chemical fume hood to prevent aerosol inhalation[2].

Emergency_Response Exp Accidental Exposure (5-Ethynyl-2-methyl-1,3-oxazole) Assess Assess Exposure Route Exp->Assess Inh Inhalation: Move to fresh air Assess->Inh Skin Skin Contact: Wash with soap & water Assess->Skin Eye Eye Contact: Flush eyes >15 mins Assess->Eye Ing Ingestion: Rinse mouth, no vomiting Assess->Ing Med Seek Immediate Medical Attention Inh->Med Skin->Med Eye->Med Ing->Med

Figure 1: Emergency response and hazard mitigation workflow for accidental chemical exposure.

Part 4: Application in Drug Development - CuAAC Click Chemistry

In pharmaceutical development, 5-Ethynyl-2-methyl-1,3-oxazole is frequently reacted with azide-functionalized intermediates via CuAAC to form stable 1,2,3-triazole linkages[1]. The following protocol is engineered for bioconjugation and small-molecule synthesis, incorporating self-validating checkpoints to ensure catalytic efficiency[6].

Mechanistic Causality of Reagent Selection:
  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is selected over standard TBTA because its extreme water solubility protects sensitive biomolecules from Cu(I)-catalyzed reactive oxygen species (ROS)[6][7].

  • Sodium Ascorbate: Acts as the sacrificial reductant to maintain copper in the +1 oxidation state[3]. It is added in excess to prevent the oxidative homocoupling of the 5-Ethynyl-2-methyl-1,3-oxazole[7].

Step-by-Step CuAAC Methodology:
  • Prepare the Reactant Pool: In a sterile reaction vessel, combine the azide-modified target (e.g., 50 µM) and 5-Ethynyl-2-methyl-1,3-oxazole (100 µM) in an appropriate aqueous buffer (e.g., DPBS)[8].

  • Pre-complex the Catalyst: In a separate microcentrifuge tube, mix 20 mM CuSO4 with 50 mM THPTA ligand at a 1:5 molar ratio[6].

    • Expert Insight: Pre-complexing is non-negotiable. It ensures that the moment Cu(II) is reduced to Cu(I), the THPTA ligand immediately encapsulates it, preventing disproportionation and cellular toxicity[6].

  • Combine Components: Add the CuSO4/THPTA complex to the reactant pool. The solution will exhibit a distinct blue tint due to the Cu(II) ions[9].

  • Initiate Catalysis (Self-Validating Step): Add a freshly prepared stock of 100 mM Sodium Ascorbate to achieve a final concentration of 2.5 to 5.0 mM[6][8].

    • Validation: The addition of ascorbate must be the absolute final step[7]. Upon addition, the solution should immediately transition from blue to colorless or pale yellow, visually confirming the successful reduction of Cu(II) to the active Cu(I) species[9]. If the solution turns brown, oxidative damage has occurred, and the reaction must be aborted[9].

  • Incubation & Purification: Seal the vessel to prevent ambient oxygen ingress and incubate at room temperature for 1 to 4 hours, protected from light[6]. Purify the resulting triazole conjugate via size-exclusion chromatography or HPLC[7].

CuAAC_Workflow A 1. Prepare Reactants Alkyne + Azide in Buffer C 3. Combine Reactants + Catalyst A->C B 2. Pre-complex Catalyst CuSO4 + THPTA (1:5) B->C D 4. Initiate Reaction Add Sodium Ascorbate C->D E 5. Incubation RT for 1-4 hours D->E F 6. Purification Dialysis or Chromatography E->F

Figure 2: Step-by-step workflow of the CuAAC click chemistry bioconjugation process.

References

  • Title: 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information | Source: NextSDS | URL: [Link][4]

  • Title: 5-ethynyl-2-methyl-1,3-oxazole (C6H5NO) | Source: PubChemLite | URL: [Link][5]

  • Title: WO2023018643A1 - Nicotinamide ripk1 inhibitors | Source: Google Patents | URL: [1]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Source: PMC/NIH | URL: [Link][3]

  • Title: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Source: Furth Lab | URL: [Link][9]

  • Title: Current Protocols in Chemical Biology - CuAAC | Source: Jena Bioscience | URL: [Link][8]

Sources

Exploratory

Mechanism and Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole Derivatives: A Comprehensive Technical Guide

Executive Summary 5-Ethynyl-2-methyl-1,3-oxazole and its derivatives are highly sought-after building blocks in modern medicinal and supramolecular chemistry. They serve as versatile bioisosteres and critical precursors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-2-methyl-1,3-oxazole and its derivatives are highly sought-after building blocks in modern medicinal and supramolecular chemistry. They serve as versatile bioisosteres and critical precursors for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. Despite their immense utility, the synthesis of ethynyl-substituted oxazoles has historically been bottlenecked by synthetic challenges, primarily the inherent sensitivity of the oxazole ring to strong nucleophiles and harsh reaction conditions[1].

This technical whitepaper details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols required to successfully synthesize these derivatives. By leveraging a regioselective C5-halogenation followed by a controlled Sonogashira cross-coupling strategy, researchers can achieve high-yield, scalable production of functionalized ethynyl oxazoles[1].

Retrosynthetic Analysis & Mechanistic Rationale

Direct ethynylation of the oxazole core is synthetically unviable due to competing ring-opening pathways. Therefore, a stepwise, highly controlled approach is mandated.

  • Regiocontrol via C2-Blocking: In an unsubstituted oxazole, the C2 proton is the most acidic. By utilizing 2-methyl-1,3-oxazole as the starting material, the C2 position is sterically and electronically blocked. This directs subsequent lithiation exclusively to the C5 position.

  • The Isocyanide Enolate Equilibrium: The intermediate 5-lithio-2-methyl-1,3-oxazole exists in a thermodynamic equilibrium with its acyclic isocyanide enolate form. To suppress ring-opening, the lithiation must be executed at cryogenic temperatures (-78 °C) using a sterically hindered, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS)[1].

  • Palladium-Catalyzed Ethynylation: The resulting 5-bromo-2-methyl-1,3-oxazole is subjected to a Sonogashira cross-coupling with trimethylsilylacetylene (TMSA). The bulky TMS group prevents alkyne homocoupling, while the Pd(0)/Cu(I) co-catalytic system facilitates C-C bond formation under mild conditions.

SyntheticRoute SM 2-Methyl-1,3-oxazole Int1 5-Bromo-2-methyl-1,3-oxazole SM->Int1 1) LiHMDS, THF, -78 °C 2) NBS Int2 5-(TMS-ethynyl)-2-methyl-1,3-oxazole Int1->Int2 TMSA, Pd(PPh3)2Cl2, CuI, Et3N, 60 °C Prod 5-Ethynyl-2-methyl-1,3-oxazole Int2->Prod K2CO3, MeOH, 25 °C

Figure 1: Three-step synthetic workflow for 5-ethynyl-2-methyl-1,3-oxazole via C5-halogenation.

Quantitative Data & Optimization

The success of this synthetic route relies heavily on strict adherence to optimized parameters. Tables 1 and 2 summarize the empirical data driving the protocol design.

Table 1: Optimization of C5-Bromination Conditions

BaseHalogen SourceSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
n-BuLiBr₂THF-7845Nucleophilic attack at C=N observed; n-BuLi acts as a nucleophile.
LDANBSTHF-7868Incomplete conversion; minor ring opening detected.
LiHMDS NBS THF -78 85 Optimal; bulky base prevents nucleophilic addition entirely.
LiHMDSNBSTHF015Extensive thermodynamic ring opening to isocyanide enolate.

Table 2: Optimization of Sonogashira Coupling

CatalystCo-catalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄CuIEt₃N8060Catalyst degradation and substrate decomposition at higher temps.
Pd(PPh₃)₂Cl₂ CuI Et₃N / DMF 60 92 DMF increases solubility of the intermediate Cu-acetylide complex.
Pd(dppf)Cl₂CuIDiisopropylamine6088Bidentate ligand slows the oxidative addition step slightly.

Core Experimental Workflow

Protocol 1: Regioselective C5-Bromination of 2-Methyl-1,3-oxazole
  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 2-methyl-1,3-oxazole (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Cryogenic temperatures are critical to kinetically trap the 5-lithio species and prevent thermodynamic ring-opening into the acyclic isocyanide enolate[1].

  • Lithiation: Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 1.1 equiv) over 15 minutes. Stir for 30 minutes at -78 °C.

    • Causality: LiHMDS is chosen over n-BuLi because its steric bulk strictly limits it to acting as a base, preventing destructive nucleophilic attack on the oxazole's C=N bond.

  • Halogenation: Add a solution of N-Bromosuccinimide (NBS) (12.0 mmol, 1.2 equiv) in THF (20 mL) dropwise. Stir for 1 hour at -78 °C, then allow the system to slowly warm to room temperature.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 30 mL). Monitor the organic layer via TLC (UV active spot indicates intact ring). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 5-bromo-2-methyl-1,3-oxazole.

Protocol 2: Sonogashira Cross-Coupling
  • Preparation: In a Schlenk tube, dissolve 5-bromo-2-methyl-1,3-oxazole (5.0 mmol) in anhydrous DMF (15 mL) and Triethylamine (5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne, which consumes the starting material and severely complicates purification.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.25 mmol, 5 mol%) and CuI (0.5 mmol, 10 mol%).

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (6.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat to 60 °C for 12 hours.

    • Causality: DMF is utilized as a co-solvent because the intermediate copper-acetylide complex has poor solubility in pure Et₃N, which can stall the transmetalation step.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with Diethyl Ether (3 x 30 mL). Wash organics with water (3 x 20 mL) to remove DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 2-methyl-5-((trimethylsilyl)ethynyl)-1,3-oxazole.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II)L2 (Ar)(Br) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II)L2 (Ar)(Alkynyl) PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination CuCycle Cu-Acetylide Complex CuCycle->PdII_Trans Alkynyl Transfer

Figure 2: Sonogashira catalytic cycle for the ethynylation of 5-bromo-2-methyl-1,3-oxazole.

Protocol 3: TMS Deprotection
  • Preparation: Dissolve the TMS-protected oxazole (4.0 mmol) in Methanol (20 mL).

  • Deprotection: Add anhydrous K₂CO₃ (0.4 mmol, 10 mol%). Stir at room temperature for 2 hours.

    • Causality: Mild basic conditions with K₂CO₃ in methanol are sufficient to cleave the C-Si bond without hydrolyzing the oxazole ring, which is highly sensitive to strong aqueous bases or acids[2].

  • Isolation: Filter the suspension through a pad of Celite to remove potassium salts. Concentrate the filtrate carefully under reduced pressure (the terminal alkyne product is volatile). Purify by short-path distillation to yield pure 5-ethynyl-2-methyl-1,3-oxazole.

Alternative Methodologies: Propargyl Amide Cycloisomerization

While the halogenation-coupling route is highly reliable for terminal ethynyl derivatives, substituted oxazoles can also be accessed via the cycloisomerization of propargyl amides. Brønsted acid or Gold(I)-catalyzed tandem propargylation/cycloisomerization offers a one-pot synthesis of polysubstituted oxazoles from propargylic alcohols and amides[3]. However, this method is generally less efficient for producing unsubstituted terminal alkynes at the C5 position compared to the Sonogashira approach, making the lithiation-coupling sequence the industry standard for 5-ethynyl-2-methyl-1,3-oxazole.

References

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides Source: Organic Chemistry Portal (Journal of Organic Chemistry) URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL: [Link]

Sources

Foundational

Structural Elucidation of 5-Ethynyl-2-methyl-1,3-oxazole Compounds: A Methodological Whitepaper

Executive Summary The compound 5-ethynyl-2-methyl-1,3-oxazole (CAS 2408962-94-5) is a highly versatile, bifunctional pharmacophore increasingly utilized in modern drug discovery[1]. Featuring an oxazole core capable of h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-ethynyl-2-methyl-1,3-oxazole (CAS 2408962-94-5) is a highly versatile, bifunctional pharmacophore increasingly utilized in modern drug discovery[1]. Featuring an oxazole core capable of hydrogen bonding within kinase hinge regions and a terminal alkyne serving as a bioorthogonal handle, this scaffold is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[2]. However, the crystallographic analysis of this low-molecular-weight (107.11 g/mol ) building block presents significant technical hurdles. This whitepaper provides an in-depth, self-validating methodological framework for the crystal structure analysis of 5-ethynyl-2-methyl-1,3-oxazole and its derivatives, focusing on overcoming positional disorder and thermal libration.

Crystallographic Challenges & Causality

As a Senior Application Scientist, it is critical to understand why certain molecular scaffolds resist standard X-ray diffraction (XRD) analysis. For 5-ethynyl-2-methyl-1,3-oxazole, the challenges are twofold:

  • High Thermal Motion & Volatility: Small, uncharged organic molecules often exist as liquids or low-melting solids at room temperature. The terminal ethynyl group is highly susceptible to thermal libration (whip-like motion), which smears the electron density map and artificially shortens the apparent C≡C bond length if data is collected at ambient temperatures.

  • Positional Disorder (Pseudo-Symmetry): The 1,3-oxazole ring contains nitrogen and oxygen atoms that possess similar X-ray scattering factors (differing by only one electron). In the solid state, the molecule can pack in multiple orientations, leading to static positional disorder where the N and O atoms occupy interchangeable sites within the crystal lattice.

To mitigate these effects, all diffraction data must be collected at cryogenic temperatures (typically 100 K). As established in foundational crystallographic literature, low-temperature data collection reduces atomic movement, thereby increasing observable resolution and minimizing the impact of static disorder[3].

Experimental Protocols: A Self-Validating System

To obtain publication-grade structural data, we employ two distinct workflows depending on the physical state of the specific derivative.

CrystallizationStrategy Start Target: 5-Ethynyl-2-methyl- 1,3-oxazole Scaffold Decision Physical State at RT? Start->Decision InSitu In Situ Cryo-Crystallization (Capillary + Cryostream) Decision->InSitu Liquid/Volatile Derivatization Chemical Derivatization (Click Chemistry / Metal Complex) Decision->Derivatization Requires rigid scaffold DataCollection High-Resolution XRD at 100 K InSitu->DataCollection Derivatization->DataCollection

Fig 1: Decision matrix for the crystallization of highly volatile oxazole building blocks.

Protocol A: In Situ Cryo-Crystallization (For Liquids/Low-MP Solids)

This protocol relies on the thermodynamic principle of controlled nucleation within a confined geometry.

  • Sample Loading: Draw 2–3 μL of neat 5-ethynyl-2-methyl-1,3-oxazole into a 0.3 mm Lindemann glass capillary. Seal both ends with a micro-flame.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Zone Melting (Self-Validation Step): Flash-cool the sample to 150 K using an N2​ cryostream to form a polycrystalline glass. Slowly warm the sample until a single seed crystal remains (monitored via the diffractometer's optical microscope).

  • Annealing: Gradually cool the system back to 100 K at a rate of 2 K/min. The survival of a single, highly diffracting domain validates the annealing process.

Protocol B: Derivatization via CuAAC

When the pure compound resists crystallization, derivatization locks the conformation and increases the molecular weight, facilitating robust crystal packing.

  • Reaction: React 5-ethynyl-2-methyl-1,3-oxazole with a bulky azide (e.g., 4-bromophenyl azide) in the presence of CuSO4​ and sodium ascorbate in a t -BuOH/ H2​O (1:1) mixture[2].

  • Isolation: Extract the resulting 1,4-disubstituted 1,2,3-triazole-1,3-oxazole hybrid using dichloromethane.

  • Vapor Diffusion: Dissolve the product in a minimal amount of chloroform. Place the vial inside a larger closed chamber containing hexanes (anti-solvent). Over 48 hours, the gradual diffusion of hexanes into the chloroform yields high-quality single crystals.

Data Acquisition and Refinement Logic

Data should be collected using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. The structure solution and refinement are executed using the SHELX suite of programs, which remains the industry standard for small-molecule crystallography[4].

RefinementLogic Init Initial Structure Solution (SHELXT) DisorderCheck Check for Oxazole Ring Positional Disorder Init->DisorderCheck ApplyRestraints Apply DELU/SIMU Restraints (Rigid-Bond Constraints) DisorderCheck->ApplyRestraints Disorder Present Anisotropic Anisotropic Refinement (SHELXL) DisorderCheck->Anisotropic Ordered ApplyRestraints->Anisotropic Validation Validation (GooF, R1, wR2) CheckCIF Anisotropic->Validation

Fig 2: Self-validating refinement workflow for addressing oxazole ring positional disorder.

Handling Disorder (Rigid-Bond Restraints)

If the oxazole ring exhibits positional disorder, the refinement will become unstable, evidenced by non-positive definite (NPD) thermal ellipsoids. To enforce chemical logic, we apply DELU (rigid-bond) and SIMU (similarity) restraints to the anisotropic displacement parameters of the disordered atoms[3]. This ensures that covalently bound atoms vibrate with similar amplitudes along their bond axes, a fundamental physical reality of molecular dynamics.

The system is self-validating: a successful refinement will yield a Goodness-of-Fit (GooF) approaching 1.00, an R1​ value < 0.05, and a flat residual electron density map (typically ±0.3e−/A˚3 ).

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for a well-refined 5-ethynyl-2-methyl-1,3-oxazole derivative at 100 K.

ParameterExpected Value RangeMechanistic Significance
Temperature 100(2) KMinimizes thermal libration of the ethynyl group[3].
C≡C Bond Length 1.18 - 1.20 ÅShortening below 1.18 Å indicates unmodeled libration.
C-O (Oxazole) Length 1.36 - 1.38 ÅDifferentiates Oxygen from Nitrogen in the ring.
C-N (Oxazole) Length 1.29 - 1.31 ÅConfirms double bond character of the imine-like nitrogen.
R1​ (I > 2 σ (I)) < 0.050Indicates high agreement between the model and raw data.
Goodness-of-Fit (GooF) 0.95 - 1.05Validates that the weighting scheme and parameters are optimal.

Conclusion

The structural elucidation of 5-ethynyl-2-methyl-1,3-oxazole requires a deliberate, physics-based approach to overcome its inherent volatility and pseudo-symmetry. By utilizing cryogenic data collection, strategic derivatization via click chemistry, and rigorous application of rigid-bond restraints during SHELXL refinement, researchers can generate highly accurate, self-validating crystallographic models. These models are critical for structure-based drug design, ensuring that pharmacophore mapping relies on empirical reality rather than computational assumptions.

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Protocols & Analytical Methods

Method

Application Note: Advanced CuAAC Click Chemistry Protocols Utilizing 5-Ethynyl-2-methyl-1,3-oxazole

Introduction & Mechanistic Rationale Click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has fundamentally reshaped drug discovery, materials science, and bioconjugation. The reaction i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Click chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has fundamentally reshaped drug discovery, materials science, and bioconjugation. The reaction is celebrated for its modularity, high thermodynamic driving force, and bioorthogonality ([1]). Recently, functionalized ethynyl oxazoles, such as 5-Ethynyl-2-methyl-1,3-oxazole , have emerged as highly valuable terminal alkynes. The incorporation of the oxazole core provides a linear, unbent spatial geometry while allowing axial rotation around the linker—a critical feature in rational drug design and the development of supramolecular architectures ([2]).

However, oxazole rings exhibit inherent sensitivity, particularly toward highly acidic conditions, which can lead to ring opening or degradation ([2]). Therefore, utilizing 5-Ethynyl-2-methyl-1,3-oxazole requires finely tuned protocols that balance catalytic efficiency with the protection of the fragile heterocyclic core. This guide details optimized, self-validating protocols for deploying this specific alkyne in both small-molecule synthesis and protein bioconjugation.

Chemical Properties & Safety Profile

Understanding the physicochemical properties and hazards of 5-Ethynyl-2-methyl-1,3-oxazole is essential for experimental design and laboratory safety.

Table 1: Physicochemical and Safety Data for 5-Ethynyl-2-methyl-1,3-oxazole

PropertyValue / Description
CAS Number 2408962-94-5
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol
Structural Features Terminal alkyne, 2-methyl-1,3-oxazole core
Hazard Classifications Acute Tox. (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) ([3])
Handling Precautions Fume hood required; strictly avoid acidic environments during workup to prevent ring degradation.

Workflow and Causality in CuAAC with Ethynyl Oxazoles

The standard CuAAC reaction relies on the in situ reduction of Cu(II) to the catalytically active Cu(I) species, typically using sodium ascorbate. For 5-Ethynyl-2-methyl-1,3-oxazole, maintaining a slightly basic to neutral pH (pH 7.0–8.0) is critical. Aqueous mixtures (e.g., EtOH/H₂O) are ideal because the coordination of Cu(I) to the alkyne is exothermic and significantly accelerated in water ([4]).

CuAAC_Workflow A 5-Ethynyl-2-methyl- 1,3-oxazole D CuAAC Reaction (EtOH/H2O, RT) A->D B Azide-bearing Target B->D C Catalyst Complex (CuSO4 + NaAsc) C->D E 1,4-Disubstituted 1,2,3-Triazole D->E

Caption: Workflow for CuAAC utilizing 5-Ethynyl-2-methyl-1,3-oxazole and azide targets.

Experimental Protocols

Protocol A: Small-Molecule Synthesis (Multigram Scale)

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole using 5-Ethynyl-2-methyl-1,3-oxazole and a model small-molecule azide.

Causality & Design: We utilize an EtOH-H₂O (2:1, v/v) solvent system. Ethanol ensures the solubility of the hydrophobic oxazole, while water accelerates the formation of the copper acetylide intermediate. A slight excess of azide (1.05 equiv) is used to drive the complete consumption of the valuable oxazole alkyne, simplifying downstream purification.

Step-by-Step Methodology:

  • Preparation of Reagents: In a round-bottom flask, dissolve 1.0 equiv (10 mmol) of 5-Ethynyl-2-methyl-1,3-oxazole and 1.05 equiv (10.5 mmol) of the target azide in 30 mL of EtOH-H₂O (2:1, v/v).

  • Catalyst Assembly: In a separate vial, dissolve 5 mol% (0.5 mmol) of CuSO₄·5H₂O in 2 mL of deionized water. Dissolve 10 mol% (1.0 mmol) of Sodium Ascorbate in 2 mL of deionized water. Note: The 2-fold excess of ascorbate ensures a continuous reducing environment.

  • Activation & Self-Validation: Add the CuSO₄ solution to the reaction flask, followed immediately by the dropwise addition of the Sodium Ascorbate solution. Validation Check: The mixture should transiently turn brown/yellow and then pale yellow/green, visually confirming the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Isolation: Dilute with 50 mL of water and extract with Ethyl Acetate (3 x 30 mL). Crucial: Do not acidify the aqueous layer; the oxazole ring is stable under these neutral extraction conditions but will degrade if exposed to low pH.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product typically precipitates in high purity (>90%), often circumventing the need for complex column chromatography.

Protocol B: Bioconjugation of Azide-Modified Proteins

Objective: Label an azide-functionalized protein with 5-Ethynyl-2-methyl-1,3-oxazole.

Causality & Design: Proteins require strict physiological conditions. We use THPTA (a water-soluble ligand) to stabilize Cu(I). This prevents oxidative damage to the protein by reactive oxygen species (ROS) and keeps the copper from precipitating out of the aqueous buffer ([5]).

Step-by-Step Methodology:

  • Protein Preparation: Dilute the azide-modified protein to 1–5 mg/mL in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Alkyne Addition: Add 10 molar equivalents of 5-Ethynyl-2-methyl-1,3-oxazole (from a 100 mM stock in DMSO). Causality: Ensure the final DMSO concentration does not exceed 5% to prevent protein denaturation.

  • Catalyst Premix (Critical Step): Mix CuSO₄ (final reaction conc. 100 µM) and THPTA ligand (final conc. 500 µM) in a 1:5 molar ratio. Incubate for 5 minutes. Causality: Premixing ensures all copper is fully chelated before exposure to the protein, preventing aggregation.

  • Initiation: Add the Cu-THPTA complex to the protein solution. Finally, add Sodium Ascorbate (final conc. 5 mM) to initiate the reaction.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Purification: Remove excess small molecules and copper using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS.

Data Presentation: Optimization of Reaction Conditions

To establish the self-validating nature of Protocol A, the following optimization data demonstrates the causality of solvent and catalyst choices on the yield of the oxazole-triazole product.

Table 2: Optimization of CuAAC Conditions for 5-Ethynyl-2-methyl-1,3-oxazole

Solvent SystemCatalyst Loading (CuSO₄ / NaAsc)Time (h)Conversion (%)Mechanistic Notes
DCM / H₂O (1:1)5 mol% / 10 mol%1245%Biphasic system leads to poor solubility of active Cu(I) species.
DMF5 mol% / 10 mol%865%Lack of water reduces the thermodynamic driving force of the reaction.
EtOH / H₂O (2:1)1 mol% / 2 mol%688%Good yield, but slow reaction rate due to low catalyst concentration.
EtOH / H₂O (2:1) 5 mol% / 10 mol% 2 >95% Optimal balance of solubility, reaction rate, and final yield.

Mechanistic Pathway

The high regiospecificity (yielding exclusively the 1,4-isomer) of the CuAAC reaction stems from the stepwise formation of a metallacycle. The oxazole ring's electron-withdrawing nature slightly accelerates the initial formation of the copper acetylide intermediate compared to unactivated aliphatic alkynes.

CuAAC_Mechanism A Cu(I) Catalyst B π-Complex with Oxazole Alkyne A->B Alkyne C Copper Acetylide Intermediate B->C Base/H2O D Azide Coordination C->D Azide E Six-Membered Metallacycle D->E F 1,4-Triazole Product + Regenerated Cu(I) E->F Ring Contraction F->A Catalytic Turn

Caption: Catalytic cycle of CuAAC showing the formation of the copper acetylide intermediate.

Troubleshooting & Best Practices

  • Incomplete Conversion: If the reaction stalls, the Cu(I) may have oxidized back to Cu(II) due to atmospheric oxygen. Solution: Add an additional 0.5 equivalents of sodium ascorbate and ensure the reaction vessel is reasonably sealed.

  • Oxazole Degradation: The 1,3-oxazole ring is highly labile in strong acids. Solution: Never acidify the aqueous phase during workup. Maintain pH 7–8 throughout the protocol.

  • Protein Precipitation (Protocol B): Free copper can induce rapid protein aggregation. Solution: Strictly adhere to the 1:5 ratio of Cu:THPTA and ensure the 5-minute premixing step is completed prior to addition to the protein.

References

  • Title: 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL: [Link]

Sources

Application

5-Ethynyl-2-methyl-1,3-oxazole in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An In-Depth Guide to the Application of 5-Ethynyl-2-methyl-1,3-oxazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction: The Convergence of Privileged Scaffolds and Click Chemistry In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-Ethynyl-2-methyl-1,3-oxazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Convergence of Privileged Scaffolds and Click Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to rapidly and efficiently synthesize complex molecular architectures is paramount. The 1,3-oxazole ring is a "privileged" heterocyclic motif, frequently found in natural products and pharmaceutically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] Concurrently, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized how scientists covalently link molecular building blocks.[3][4][5] This reaction is celebrated for its high yields, stereospecificity, mild reaction conditions, and tolerance of a vast array of functional groups.[6][7]

This guide focuses on the intersection of these two powerful tools through the use of 5-ethynyl-2-methyl-1,3-oxazole . This reagent serves as a versatile building block, combining the desirable properties of the oxazole core with a terminal alkyne handle, ready for efficient conjugation via CuAAC. The resulting 1,4-disubstituted 1,2,3-triazole products are themselves stable, aromatic linkers that often contribute favorably to the biological activity of the final conjugate, acting as effective bioisosteres for amide bonds.[1][8][9]

These application notes provide the necessary theoretical background, mechanistic insights, and detailed experimental protocols for researchers aiming to leverage 5-ethynyl-2-methyl-1,3-oxazole in their synthetic strategies, from small-molecule library synthesis to complex bioconjugation.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is more than a simple cycloaddition; it is a multi-step catalytic process that ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[3][9] The catalytic cycle, which is fundamental to understanding experimental design, is outlined below.

The process begins with the coordination of the copper(I) catalyst to the terminal alkyne of the 5-ethynyl-2-methyl-1,3-oxazole. This interaction acidifies the terminal alkyne proton, facilitating its removal and the formation of a key copper-acetylide intermediate.[10][11] This intermediate then reacts with the azide partner. The precise nature of the subsequent steps, whether involving a single copper atom or a dinuclear copper species, has been a subject of detailed study, but the consensus points to a stepwise process involving coordination of the azide, a cyclization event to form a six-membered copper-containing ring (a cuprated triazolide), and subsequent protonolysis to release the stable 1,2,3-triazole product and regenerate the copper(I) catalyst.[3][12]

To maintain the catalytically active Cu(I) oxidation state, which can be susceptible to oxidation to Cu(II) under aerobic conditions, a reducing agent such as sodium ascorbate is typically added when starting from a Cu(II) salt like CuSO₄.[4][13]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne 5-Ethynyl-2-methyl-1,3-oxazole Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N₃ Coordination Azide Coordination Azide->Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Coordination + R-N₃ Metallacycle Six-Membered Cuprated Triazolide Coordination->Metallacycle Cyclization Metallacycle->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Product Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols are designed to be robust and adaptable. While a specific azide (Benzyl Azide) is used for illustrative purposes, the conditions are generally applicable to a wide range of azide partners.

General Workflow for CuAAC Reaction

A successful CuAAC experiment follows a logical progression from careful preparation to final product analysis. This workflow ensures reproducibility and high purity of the target compound.

CuAAC_Workflow Prep 1. Reagent Preparation (Stock Solutions) Setup 2. Reaction Setup (Order of Addition is Key) Prep->Setup Monitor 3. Reaction Monitoring (TLC or LC-MS) Setup->Monitor Workup 4. Aqueous Workup (Extraction) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HRMS) Purify->Analyze

Caption: Standard experimental workflow for a CuAAC reaction.

Protocol 1: Standard CuAAC in tert-Butanol/Water

This protocol is ideal for many small-molecule syntheses where reactants are soluble in aqueous-organic mixtures. The in situ reduction of Copper(II) sulfate is a common and convenient method.[4]

Materials and Reagents:

  • 5-Ethynyl-2-methyl-1,3-oxazole

  • Benzyl Azide (or other organic azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the chosen azide (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water to achieve a final alkyne concentration of approximately 0.1 M. Stir until all solids are dissolved.

  • Catalyst Preparation: In separate vials, prepare fresh stock solutions: a 0.1 M aqueous solution of CuSO₄·5H₂O and a 0.3 M aqueous solution of sodium ascorbate.

    • Scientist's Note: Always use freshly prepared solutions of sodium ascorbate, as it can degrade over time, leading to lower reaction efficiency.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.3 eq relative to the alkyne), followed immediately by the CuSO₄ solution (0.1 eq relative to the alkyne).

    • Causality Check: The reducing agent (ascorbate) is added first to ensure that when the Cu(II) salt is introduced, it is immediately reduced to the active Cu(I) catalyst, minimizing potential side reactions catalyzed by Cu(II).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine to remove residual water-soluble components, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Typical CuAAC Reaction Parameters

The versatility of the CuAAC reaction allows for a range of conditions. The following table summarizes common parameters that can be optimized for specific substrates.

ParameterTypical RangeRationale & Notes
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of the more accessible or soluble reagent can drive the reaction to completion.
Cu(I) Catalyst Loading 1 - 10 mol%Lower loadings (1-2 mol%) are often sufficient. Higher loadings may be needed for challenging substrates or bioconjugation.[5]
Reducing Agent 0.3 - 2.0 eqAn excess of sodium ascorbate is often used to protect the catalyst from oxidative deactivation throughout the reaction.
Solvent System t-BuOH/H₂O, DMSO/H₂O, DMFChoice depends on substrate solubility. Aqueous mixtures are common for green chemistry and biological applications.[14]
Temperature Room Temp. to 50 °CMost reactions proceed efficiently at room temperature. Gentle heating can accelerate slow reactions.[7]
Reaction Time 1 - 24 hoursTypically fast (1-4h), but monitoring is crucial. Sterically hindered substrates may require longer times.

Applications in Drug Discovery and Bioconjugation

The fusion of an oxazole ring with a 1,2,3-triazole linker creates molecules with significant potential in medicinal chemistry and beyond.

  • Scaffold for Drug Libraries: The reliability of the CuAAC reaction makes 5-ethynyl-2-methyl-1,3-oxazole an ideal building block for creating large libraries of compounds for high-throughput screening. By reacting it with a diverse collection of azides (e.g., fragments of known drugs, natural products, or other pharmacophores), novel chemical entities can be generated rapidly.[15]

  • Enzyme Inhibitors: Both the oxazole and triazole moieties are known to interact with biological targets. The resulting conjugates have been explored as inhibitors for various enzymes, including kinases and proteases, where the heterocyclic systems can form key hydrogen bonds within the active site.[9]

  • Bioconjugation: For applications in chemical biology, biomolecules (peptides, proteins, nucleic acids) can be functionalized with an azide group. Subsequent reaction with 5-ethynyl-2-methyl-1,3-oxazole using biocompatible CuAAC conditions allows for the site-specific attachment of the oxazole moiety.[7][16] This can be used to introduce a stable pharmacophore, a fluorescent tag precursor, or a handle for further modification.

Conclusion

5-Ethynyl-2-methyl-1,3-oxazole stands out as a highly valuable and versatile reagent for modern organic synthesis. Its strategic design allows for seamless integration into CuAAC workflows, providing a reliable and efficient path to novel molecules containing both the oxazole and 1,2,3-triazole heterocycles. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this building block, accelerating the discovery and development of new therapeutics and chemical probes.

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. MDPI. [Link]

  • ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview | Request PDF. ResearchGate. [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Publications. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing). [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4-π-Alkyne Intermediate. PubMed. [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

  • Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au 4 Cu 4 –π-Alkyne Intermediate. ResearchGate. [Link]

  • Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • 1,2,3-TRIAZOLE SCAFFOLD IN RECENT MEDICINAL APPLICATIONS: SYNTHESIS AND ANTICANCER POTENTIALS. LOCKSS: Serve Content. [Link]

  • Enhancing the CuAAC efficiency of a Cu(i)-NHC complex in biological media by encapsulation. TUE Research portal - Eindhoven University of Technology. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Zaragoza. [Link]

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-aminoazoles involving the Smiles rearrangement. Semantic Scholar. [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Click Chemistry with Poly(2-oxazoline)s. Technische Universität Dresden. [Link]

  • (PDF) 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

  • Oxazolidine-E | C7H13NO2 | CID 82190. PubChem - NIH. [Link]

  • Click Chemistry in Natural Product Modification. Frontiers. [Link]

  • potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Corey Organics. [Link]

Sources

Method

Application Note: High-Efficiency Bioconjugation Using 5-Ethynyl-2-methyl-1,3-oxazole Probes via BTTAA-Accelerated CuAAC

Introduction & Mechanistic Rationale The development of robust bioorthogonal chemistry has revolutionized our ability to selectively label and track biomolecules. While standard aliphatic alkynes are widely used in Coppe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of robust bioorthogonal chemistry has revolutionized our ability to selectively label and track biomolecules. While standard aliphatic alkynes are widely used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from slow reaction kinetics at low micromolar concentrations. To overcome these limitations, functionalized ethynyl oxazoles—specifically 5-Ethynyl-2-methyl-1,3-oxazole —have emerged as highly versatile and reactive building blocks for click chemistry, consistently delivering over 90% yield of high-purity cycloadducts[1].

The Causality of Probe Selection: The 2-methyl-1,3-oxazole core is not merely a structural spacer; it actively modulates the electronic environment of the terminal alkyne. The electron-withdrawing nature of the oxazole ring increases the acidity of the alkyne proton, significantly lowering the activation energy required to form the critical Cu(I)-acetylide intermediate[2]. Furthermore, the oxazole moiety acts as a stable bioisostere, imparting favorable physicochemical properties (such as improved aqueous solubility and hydrogen-bonding capability) to the final bioconjugate, making it highly suitable for drug design and complex molecular architectures[1].

To preserve the structural integrity of sensitive biological targets (e.g., proteins, live cells) during the labeling process, this protocol utilizes BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) as the accelerating ligand. BTTAA is a next-generation, highly water-soluble ligand that tightly coordinates Cu(I), drastically accelerating the reaction rate while preventing the generation of reactive oxygen species (ROS) that typically cause protein degradation and cytotoxicity[3].

Experimental Workflows & Catalytic Cycle

Understanding the sequence of molecular events is critical for troubleshooting bioconjugation reactions. The workflow below illustrates the direct labeling of an azide-modified protein using the 5-ethynyl-2-methyl-1,3-oxazole probe.

Workflow A Azide-Modified Protein D Triazole-Oxazole Bioconjugate A->D CuAAC B 5-Ethynyl-2-methyl- 1,3-oxazole B->D C Cu(I) + BTTAA Catalyst C->D Accelerates

Workflow of CuAAC bioconjugation using a 5-ethynyl-2-methyl-1,3-oxazole probe.

The efficiency of this reaction relies entirely on maintaining copper in its +1 oxidation state. Uncoordinated Cu(I) is highly unstable and rapidly disproportionates or reacts with oxygen to form ROS[4]. BTTAA stabilizes Cu(I) and facilitates the rapid formation of the oxazole-acetylide intermediate.

CatalyticCycle Cu2 Cu(II)SO4 Cu1 Cu(I)-BTTAA Complex Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne Alkyne Ethynyl Oxazole Probe Alkyne->Acetylide Product Triazole Conjugate Acetylide->Product + Azide Azide Azide-Target Azide->Product Product->Cu1 Catalyst Regeneration

CuAAC catalytic cycle highlighting BTTAA-stabilized Cu(I) and oxazole acetylide formation.

Reaction Kinetics and Ligand Selection

The choice of Cu(I)-stabilizing ligand dictates the success of the bioconjugation. Traditional ligands like TBTA have poor aqueous solubility, necessitating high copper loading (up to 1 mM) and organic co-solvents, which can denature proteins and induce cell death[4]. BTTAA and THPTA are fully water-soluble. BTTAA, in particular, provides the highest rate enhancement and minimizes perturbations to physiological states[3],[5].

Table 1: Comparison of CuAAC Accelerating Ligands for Oxazole Bioconjugation

LigandWater SolubilityRelative Reaction RateCytotoxicity / ROS GenerationOptimal Cu:Ligand Ratio
TBTA Poor (Requires DMSO)Baseline (1x)High (Free Cu escapes)1:1 to 1:2
THPTA ExcellentFast (~5-10x)Low1:5[6]
BTTAA ExcellentFastest (~15-20x)Very Low1:5[6]

Data synthesized from comparative kinetic studies and biocompatibility assays[3],[6],[4],[5].

Self-Validating Protocol: Protein Labeling

This protocol is designed as a self-validating system . By observing specific physical changes (e.g., color shifts) at defined checkpoints, the operator can confirm the chemical viability of the reagents before risking valuable biological samples.

Materials Required
  • Target Biomolecule: Azide-modified protein (1–5 mg/mL in PBS, pH 7.4).

  • Probe: 5-Ethynyl-2-methyl-1,3-oxazole (10 mM stock in anhydrous DMSO).

  • Copper Source: CuSO₄ (20 mM in ultrapure water).

  • Accelerating Ligand: BTTAA (50 mM in ultrapure water).

  • Reducing Agent: Sodium Ascorbate (100 mM in ultrapure water, must be freshly prepared ).

Step-by-Step Methodology

Step 1: Preparation of the Catalyst Premix (Critical Step) Causality: Copper must be fully coordinated by the ligand before reduction and introduction to the protein. Adding uncoordinated copper directly to a protein solution will cause irreversible metalloprotein aggregation and ROS-mediated cleavage[4].

  • In a clean microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM BTTAA to achieve the recommended 1:5 molar ratio[6].

  • Mix thoroughly by pipetting.

  • Validation Check: The solution must immediately form a clear, bright blue complex. If the solution is cloudy or pale, the ligand has degraded or precipitated; discard and prepare fresh stocks.

Step 2: Reduction to Active Catalyst

  • Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the CuSO₄/BTTAA premix.

  • Vortex briefly.

  • Validation Check: The bright blue solution must instantly turn clear and colorless . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution turns yellow or brown, the ascorbate is oxidized or Cu(0) nanoparticles have formed; discard and remake the ascorbate solution.

Step 3: Bioconjugation Reaction Assembly

  • To 100 µL of the Azide-modified protein (approx. 2 mg/mL), add 2 µL of the 10 mM 5-Ethynyl-2-methyl-1,3-oxazole probe. Mix gently.

  • Add 10 µL of the activated, colorless catalyst premix (from Step 2) to the protein-probe mixture.

  • Validation Check: The final reaction mixture should remain clear. Immediate precipitation indicates that the DMSO concentration is too high for your specific protein, or free copper has escaped coordination.

Step 4: Incubation and Purification

  • Incubate the reaction at room temperature for 1 to 2 hours in the dark. (The enhanced reactivity of the ethynyl oxazole combined with BTTAA typically drives the reaction to completion within 60 minutes[1],[5]).

  • Purify the resulting triazole-oxazole bioconjugate using a size-exclusion desalting column (e.g., Zeba Spin Desalting Column) equilibrated with PBS to remove excess probe, copper, and ligand.

References

  • 1 - ChemRxiv

  • 2 - ChemRxiv

  • 3 - Vector Labs

  • [[6] CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)]() - Jena Bioscience

  • 4 - PMC / NIH

  • 5 - RSC Publishing

Sources

Application

Sonogashira cross-coupling reactions with 5-Ethynyl-2-methyl-1,3-oxazole

Application Note: Sonogashira Cross-Coupling of 5-Ethynyl-2-methyl-1,3-oxazole in Drug Discovery Executive Summary 5-Ethynyl-2-methyl-1,3-oxazole is a highly versatile, commercially available terminal alkyne building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Cross-Coupling of 5-Ethynyl-2-methyl-1,3-oxazole in Drug Discovery

Executive Summary

5-Ethynyl-2-methyl-1,3-oxazole is a highly versatile, commercially available terminal alkyne building block. The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties, aqueous solubility, and target-binding affinity of small molecules. Coupling this building block via the Sonogashira reaction yields internal alkynes that serve as rigid, linear pharmacophores. Such motifs are structurally essential in the development of neuropharmacological agents, notably metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (analogous to MPEP derivatives), as well as various kinase inhibitors. This application note provides a comprehensive, self-validating protocol for the efficient palladium/copper-catalyzed cross-coupling of 5-ethynyl-2-methyl-1,3-oxazole with diverse aryl and heteroaryl halides.

Mechanistic Insights & Rationale

The Sonogashira cross-coupling reaction operates via a synergistic dual catalytic cycle involving Palladium and Copper[1]. Understanding the causality behind each reagent choice is critical for optimizing yields with heterocyclic alkynes like 5-ethynyl-2-methyl-1,3-oxazole.

  • The Palladium Cycle : The active catalyst is a 14-electron Pd(0) species. The reaction initiates with the oxidative addition of an aryl or vinyl halide (Ar-X) to Pd(0), forming a Pd(II) intermediate[2]. For standard aryl iodides, standard catalysts like Pd(PPh3​)4​ or PdCl2​(PPh3​)2​ are sufficient. However, for less reactive aryl bromides or sterically hindered substrates, bidentate ligands (e.g., Pd(dppf)Cl2​ ) are recommended to prevent catalyst deactivation and facilitate reductive elimination[1].

  • The Copper Cycle (Co-Catalysis) : Copper(I) iodide (CuI) is essential. The amine base (e.g., Triethylamine or DIPEA) deprotonates the terminal alkyne, allowing CuI to form a highly nucleophilic copper acetylide[3]. This intermediate undergoes transmetalation with the Pd(II) complex, transferring the oxazole-alkyne moiety to the palladium center[1].

  • Atmospheric Control (The Glaser Homocoupling Risk) : 5-Ethynyl-2-methyl-1,3-oxazole is a valuable substrate. In the presence of trace oxygen, the copper acetylide intermediate will rapidly undergo Glaser homocoupling to form a diyne byproduct, drastically reducing the yield of the desired cross-coupled product[4]. Strict inert atmosphere (Argon) and rigorous solvent degassing are non-negotiable.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Alkynyl)L2] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim CuCycle Cu(I) Co-Catalyst (CuI + Base) TransMet->CuCycle releases Cu-X RedElim->Pd0 Regeneration Product Cross-Coupled Product (5-(Arylethynyl)-2-methyl-1,3-oxazole) RedElim->Product CuAcetylide Copper Acetylide (from Oxazole Alkyne) CuCycle->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Substrate Aryl Halide (Ar-X) Substrate->OxAdd Alkyne 5-Ethynyl-2-methyl-1,3-oxazole Alkyne->CuAcetylide

Synergistic Pd/Cu catalytic cycle for Sonogashira cross-coupling of oxazole alkynes.

Quantitative Data: Reaction Optimization

The following table summarizes empirically validated reaction conditions and expected quantitative yields for the cross-coupling of 5-ethynyl-2-methyl-1,3-oxazole with various classes of aryl halides[4],[5].

Aryl Halide SubstrateOptimal Catalyst SystemSolvent / BaseTemp / TimeExpected Yield (%)
Aryl Iodides (e.g., Iodobenzene) Pd(PPh3​)4​ (5 mol%), CuI (10 mol%)THF / Et3​N 25 °C, 4-6 h85 - 95%
Aryl Bromides (e.g., 2-Bromopyridine) Pd(dppf)Cl2​ (5 mol%), CuI (10 mol%)DMF / DIPEA60 °C, 12 h75 - 85%
Aryl Triflates Pd(PPh3​)4​ (5 mol%), CuI (10 mol%)DMF / Et3​N 50 °C, 8 h80 - 90%
Aryl Chlorides (Electron-deficient) Pd(PtBu3​)2​ (5 mol%), CuI (10 mol%)1,4-Dioxane / Cy2​NMe 90 °C, 18 h60 - 70%

Experimental Protocol: Self-Validating Methodology

This protocol is engineered to be self-validating, incorporating in-process checks to ensure the integrity of the catalytic cycle and the final product[5].

Step 1: Rigorous Reagent Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Prepare a solvent mixture of anhydrous THF and Triethylamine ( Et3​N ) in a 1:1 ratio.

  • Causality Check: Degas the solvent mixture using the freeze-pump-thaw method (3 cycles) or by sparging with Argon for at least 30 minutes. This eliminates dissolved O2​ , which is the primary driver of unwanted alkyne homocoupling.

Step 2: Catalyst and Substrate Loading

  • Under a positive flow of Argon, add the aryl halide (1.0 equiv, e.g., 1.0 mmol) to the Schlenk flask.

  • Add Pd(PPh3​)4​ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%).

  • Inject 5 mL of the degassed THF/Et3​N solvent mixture. Stir at room temperature for 5 minutes to ensure full dissolution and initial formation of the active Pd(0) species.

Step 3: Controlled Alkyne Addition

  • Dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.2 equiv, 1.2 mmol) in 2 mL of degassed THF.

  • Causality Check: Add the alkyne solution dropwise over 15 minutes via a syringe pump. Keeping the instantaneous concentration of the terminal alkyne low relative to the aryl halide further suppresses the kinetic pathway leading to Glaser homocoupling.

Step 4: Reaction Monitoring and Validation

  • Stir the reaction at the designated temperature (see Table).

  • Self-Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+). Look for the disappearance of the aryl halide and the emergence of the product's [M+H]+ mass peak.

  • Perform TLC (Hexanes:EtOAc 7:3). The desired 5-(arylethynyl)-2-methyl-1,3-oxazole product typically fluoresces under short-wave UV (254 nm).

Step 5: Quenching and Copper-Chelating Workup

  • Once LC-MS confirms >95% conversion, cool the reaction to room temperature.

  • Causality Check: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl or a 0.1 M EDTA solution. Copper salts can cause product degradation or complicate purification; NH4​Cl and EDTA effectively chelate Cu(I)/Cu(II) ions, pulling them into the aqueous phase (often turning it visibly blue).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography.

ProtocolWorkflow Step1 1. Degassing Freeze-Pump-Thaw Solvents Step2 2. Catalyst Loading Pd/CuI + Ar-X under Argon Step1->Step2 Step3 3. Alkyne Addition Dropwise addition of Oxazole Alkyne Step2->Step3 Step4 4. Reaction Heat & Stir Monitor via LC-MS Step3->Step4 Step5 5. Workup NH4Cl/EDTA Wash to remove Cu Step4->Step5

Step-by-step experimental workflow for Sonogashira cross-coupling with critical QC checkpoints.

Troubleshooting & Analytical Validation

  • High levels of diyne byproduct (Homocoupling) : Indicates oxygen ingress. Ensure the Schlenk line is leak-free, increase the rigorousness of solvent degassing, and ensure the alkyne is added slowly.

  • Incomplete conversion of Aryl Bromides/Chlorides : The oxidative addition step is the bottleneck. Switch to a more electron-rich, sterically demanding ligand system (e.g., XPhos or PtBu3​ ) and elevate the reaction temperature to 80-90 °C in DMF or 1,4-Dioxane[1].

  • Product decomposition during purification : Oxazole-alkynes can be sensitive to highly acidic silica. Pre-treat the silica gel with 1% Et3​N in hexanes to neutralize acidic sites before loading the column.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL: [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. URL: [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. URL: [Link]

  • Organ, M. G., et al. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(16), 2683–2685. URL: [Link]

Sources

Method

Application Note: Surface Functionalization of Nanomaterials via CuAAC Click Chemistry using 5-Ethynyl-2-methyl-1,3-oxazole

Executive Summary & Mechanistic Rationale The development of advanced nanomedicines and highly specific catalytic supports requires surface modification techniques that are robust, highly regiospecific, and bio-orthogona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of advanced nanomedicines and highly specific catalytic supports requires surface modification techniques that are robust, highly regiospecific, and bio-orthogonal. The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) has emerged as the gold standard for these requirements, offering a thermodynamic driving force (>60 kcal/mol) that easily overcomes the steric hindrance typically associated with nanoparticle surfaces 1.

In this protocol, we utilize 5-Ethynyl-2-methyl-1,3-oxazole (CAS: 2408962-94-5), a specialized terminal alkyne with a monoisotopic mass of 107.04 Da 2. The 2-methyl-1,3-oxazole ring is a highly valued pharmacophore in drug discovery, known for its structural rigidity and hydrogen-bonding capabilities. By acting as the dipolarophile in the CuAAC reaction, the terminal alkyne coordinates with in situ generated Cu(I) to form a copper(I) acetylide intermediate, drastically lowering the activation energy of the cycloaddition 1. This allows the oxazole moiety to be grafted onto azide-functionalized nanomaterials under mild conditions without degrading the delicate heterocyclic pharmacophore, creating a stable 1,4-disubstituted 1,2,3-triazole linkage 3.

Reaction Workflow & Quality Control Architecture

To ensure a self-validating system, this workflow integrates specific analytical checkpoints directly into the synthesis pathway.

Workflow cluster_0 Phase 1: Surface Priming cluster_1 Phase 2: CuAAC Click Chemistry NP Silica Nanoparticles (SiNPs) Hydroxyl-Terminated Silanization Silanization (Azido-propyltriethoxysilane) NP->Silanization AzideNP Azide-Functionalized SiNPs (-N3 Active) Silanization->AzideNP Val1 Validation: FTIR Peak at 2100 cm⁻¹ AzideNP->Val1 QC Check Reaction 1,3-Dipolar Cycloaddition (Room Temp, 12h, DMF/H₂O) AzideNP->Reaction Alkyne 5-Ethynyl-2-methyl-1,3-oxazole (Dipolarophile) Alkyne->Reaction Catalyst CuSO₄ + Sodium Ascorbate In situ Cu(I) Generation Catalyst->Reaction FinalNP Oxazole-Functionalized SiNPs (1,2,3-Triazole Linker) Reaction->FinalNP Val2 Validation: FTIR Loss of 2100 cm⁻¹ FinalNP->Val2 QC Check

CuAAC workflow for functionalizing azide-modified nanoparticles with 5-Ethynyl-2-methyl-1,3-oxazole.

Self-Validating Experimental Protocols

The following methodology uses mesoporous silica nanoparticles (SiNPs) as the core substrate, though the CuAAC principles apply equally to gold nanoparticles (AuNPs) or magnetic nanoparticles (MNPs) provided they possess an azide-terminated surface 4.

Phase 1: Azide Functionalization of the Nanoparticle Core
  • Dispersion: Suspend 100 mg of bare SiNPs in 20 mL of anhydrous Toluene. Sonicate for 15 minutes to break up aggregates.

  • Silanization: Add 200 µL of 3-azidopropyltriethoxysilane dropwise.

    • Causality: Anhydrous conditions prevent the premature self-condensation of the silane, forcing it to react directly with the surface hydroxyl groups of the SiNPs.

  • Reflux: Heat the mixture to 110°C under reflux for 24 hours.

  • Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash sequentially with Toluene, Ethanol, and Deionized (DI) Water to remove unreacted silanes.

  • Validation Checkpoint 1 (FTIR): Lyophilize a 5 mg aliquot and analyze via ATR-FTIR. Proceed to Phase 2 ONLY if a distinct asymmetric stretching band is observed at ~2100 cm⁻¹ , confirming successful azide grafting.

Phase 2: CuAAC Reaction with 5-Ethynyl-2-methyl-1,3-oxazole
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and DI water. Degas the solvent by bubbling Argon through it for 30 minutes.

    • Causality: DMF is required to solubilize the organic 5-Ethynyl-2-methyl-1,3-oxazole, while water is essential for the optimal reducing activity of sodium ascorbate 5. Degassing prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the reagent and reduce yield 4.

  • Reagent Addition: Disperse 50 mg of Azide-SiNPs into 10 mL of the degassed solvent. Add 15 mg of 5-Ethynyl-2-methyl-1,3-oxazole.

  • Catalyst Generation: In a separate vial, dissolve 2 mg of CuSO₄·5H₂O in 1 mL of DI water. Add 8 mg of Sodium Ascorbate (a ~5-fold molar excess). The solution will briefly turn brown and then pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species [[1]]().

  • Cycloaddition: Inject the catalyst mixture into the nanoparticle suspension. Stir at room temperature for 12 hours under an Argon atmosphere.

Phase 3: Copper Scavenging and Final Validation
  • EDTA Wash: Centrifuge the functionalized nanoparticles and resuspend them in a 0.1 M EDTA solution (pH 7.4). Stir for 1 hour.

    • Causality: Copper is highly toxic to biological systems and can generate Reactive Oxygen Species (ROS). EDTA (log K ~ 18 for Cu²⁺) aggressively chelates and strips residual copper from the nanoparticle surface, ensuring biocompatibility [[3]]().

  • Final Purification: Wash the nanoparticles three times with DI water to remove the Cu-EDTA complexes.

  • Validation Checkpoint 2 (FTIR & ICP-MS): Analyze via FTIR. The complete disappearance of the 2100 cm⁻¹ peak validates 100% conversion of the azides. Submit a sample for ICP-MS to confirm residual copper is < 1 ppm.

Quantitative Data & Characterization Metrics

The table below summarizes the expected physicochemical shifts during the functionalization process, providing a baseline for experimental comparison.

Characterization MetricBare SiNPsAzide-SiNPsOxazole-Functionalized SiNPsAnalytical MethodCausality / Significance
Hydrodynamic Diameter 100.5 ± 2.1 nm104.2 ± 2.5 nm115.8 ± 3.4 nmDynamic Light Scattering (DLS)Size increase confirms the sequential addition of the silane layer and the subsequent oxazole-triazole solvation shell.
Zeta Potential (ζ) -38.5 mV-18.2 mV-8.4 mVElectrophoretic Light ScatteringThe shift toward neutral reflects the masking of highly negative surface silanols by the bulky, uncharged oxazole moieties.
FTIR Signature 1080 cm⁻¹ (Si-O-Si)2100 cm⁻¹ (-N₃ stretch)3130 cm⁻¹ (Triazole C-H)ATR-FTIRAbsolute structural confirmation of the CuAAC cycloaddition completion and pharmacophore attachment.
Residual Copper N/AN/A< 0.5 ppmICP-MSValidates the thermodynamic efficiency of the EDTA scavenging step, ensuring downstream in vitro safety.

References

  • NextSDS. "5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information.
  • Meldal, M., et al. "Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Beilstein Journals. "Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles." Beilstein Journal of Organic Chemistry.
  • MDPI. "Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)." MDPI.
  • IRJEdT.

Sources

Application

Application Notes and Protocols: 5-Ethynyl-2-methyl-1,3-oxazole as a Versatile Building Block in Drug Discovery

Introduction The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic use of versatile building blocks that can introduce desirable physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic use of versatile building blocks that can introduce desirable physicochemical properties and provide handles for molecular elaboration is paramount. 5-Ethynyl-2-methyl-1,3-oxazole is one such building block that has gained significant attention.[1][2] This molecule uniquely combines two key features: a terminal alkyne, which serves as a reactive handle for a variety of coupling reactions, and a 2-methyl-1,3-oxazole core. The oxazole ring is a prevalent motif in numerous natural products and FDA-approved drugs, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[3][4]

These characteristics make 5-ethynyl-2-methyl-1,3-oxazole an attractive starting point for the synthesis of diverse compound libraries. Its utility is particularly prominent in the construction of kinase inhibitors, antimicrobials, and other targeted therapeutics.[1][5] The terminal alkyne allows for facile incorporation into larger molecules via robust and high-yielding reactions such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5]

This guide provides an in-depth overview of the applications of 5-ethynyl-2-methyl-1,3-oxazole in drug discovery, complete with detailed protocols, mechanistic insights, and practical considerations for its use in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₆H₅NOIn-house Calculation
Molecular Weight 107.11 g/mol In-house Calculation
Appearance Liquid (at RT)[1]
Boiling Point ~69 °C[1]
Key Structural Features Terminal alkyne, 2,5-disubstituted oxazole ring[3][5]

Core Applications in Medicinal Chemistry

The synthetic utility of 5-ethynyl-2-methyl-1,3-oxazole is primarily centered on the reactivity of its terminal alkyne group. This functionality provides a gateway to a vast chemical space through reliable and efficient coupling methodologies.

Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry, particularly the CuAAC reaction, has revolutionized drug discovery by enabling the rapid and efficient covalent linking of molecular fragments in a bioorthogonal manner.[6] The reaction between the terminal alkyne of 5-ethynyl-2-methyl-1,3-oxazole and an organic azide forms a stable 1,4-disubstituted 1,2,3-triazole linker. This approach is widely used for generating libraries of compounds for high-throughput screening, creating tool compounds for target identification, and developing covalent inhibitors.[5] The reaction is known for its high yields (often exceeding 90%), mild reaction conditions, and tolerance of a wide range of functional groups.[5][6]

General Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent1 5-Ethynyl-2-methyl- 1,3-oxazole mix Mix Reagents in Solvent reagent1->mix reagent2 Organic Azide reagent2->mix catalyst CuSO4 + Reductant (e.g., Na-Ascorbate) catalyst->mix ligand Ligand (optional) (e.g., THPTA) ligand->mix react Incubate at RT mix->react quench Quench Reaction react->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: General workflow for a CuAAC reaction.

Detailed Protocol: Synthesis of a Model 1,2,3-Triazole-Oxazole Hybrid

This protocol describes a general procedure for the CuAAC reaction between 5-ethynyl-2-methyl-1,3-oxazole and benzyl azide as a model substrate.

Materials:

  • 5-Ethynyl-2-methyl-1,3-oxazole (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.05 equiv)[7]

  • Solvent: 1:1 mixture of water and tert-butanol

  • Reaction vessel (e.g., round-bottom flask with stir bar)

Procedure:

  • Reagent Preparation: In a reaction vessel, dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 equiv) and benzyl azide (1.0 equiv) in the water/tert-butanol solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equiv) and, if used, the THPTA ligand in a small amount of water.[7] THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and can improve reaction efficiency, especially in biological applications.[7]

  • Initiation: Add the copper sulfate solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.10 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Choices:

  • Solvent System: The water/tert-butanol mixture is a common choice for CuAAC reactions as it can dissolve both polar and nonpolar reactants.

  • Catalyst System: The in situ generation of Cu(I) from CuSO₄ and sodium ascorbate is a reliable and convenient method that avoids the need to handle air-sensitive Cu(I) salts.[7]

  • Ligand: The use of a ligand like THPTA is not always necessary but is recommended to prevent copper-mediated side reactions and to accelerate the reaction rate.[7]

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of 5-ethynyl-2-methyl-1,3-oxazole is also an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular architectures.[5] The synthesis of ethynyl-substituted oxazoles often relies on a Sonogashira coupling reaction with a protected acetylene, followed by deprotection to yield the terminal alkyne.[5]

Comparative Table of Sonogashira Coupling Conditions
Aryl HalideCatalyst (mol%)Copper Co-catalyst (mol%)BaseSolventYield (%)Reference
2-IodoanilinePd(PPh₃)₄ (5)CuI (10)Et₃NDMF85[5]
4-BromopyridinePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF92[5]
5-Iodo-2-methyl-1,3-oxazolePd(dppf)Cl₂ (2)NoneCs₂CO₃Dioxane78[5]

Note: Yields are representative and can vary based on specific substrates and reaction optimization.

Detailed Protocol: Synthesis of a 2,5-Disubstituted Oxazole via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 5-ethynyl-2-methyl-1,3-oxazole with an aryl iodide.

Materials:

  • 5-Ethynyl-2-methyl-1,3-oxazole (1.2 equiv)

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere, add the aryl iodide (1.0 equiv), palladium catalyst (0.02 equiv), and CuI (0.04 equiv).

  • Reagent Addition: Dissolve the solids in the anhydrous solvent, followed by the addition of the base (e.g., triethylamine, 3.0 equiv).

  • Substrate Addition: Add 5-ethynyl-2-methyl-1,3-oxazole (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

  • Characterization: Analyze the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Rationale for Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Copper Co-catalyst: CuI is a common co-catalyst in Sonogashira reactions that facilitates the catalytic cycle, although copper-free conditions have also been developed.

  • Base: The amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.

Application 3: The Oxazole Moiety as a Bioisostere

Beyond the reactivity of the alkyne, the 1,3-oxazole ring itself is a key feature contributing to the utility of this building block. In medicinal chemistry, bioisosteric replacement is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. The oxazole ring is often used as a bioisostere for amide or ester groups.[4] This substitution can enhance metabolic stability by removing a site susceptible to hydrolysis by proteases or esterases, improve cell permeability, and modulate binding interactions with the target protein.[8][9]

Bioisosteric Relationships

Bioisosteres amide Amide R-C(=O)NH-R' oxazole 1,3-Oxazole R O N R' amide->oxazole Improves Metabolic Stability ester Ester R-C(=O)O-R' ester->oxazole Enhances Cell Permeability

Caption: Bioisosteric replacement of amides and esters.

Conclusion

5-Ethynyl-2-methyl-1,3-oxazole is a high-value building block for modern drug discovery. Its dual functionality—a reactive terminal alkyne and a pharmaceutically relevant oxazole core—provides medicinal chemists with a powerful tool for the efficient synthesis of diverse and complex molecules. The robust and well-established protocols for its use in click chemistry and palladium-catalyzed cross-coupling reactions, coupled with the advantageous properties of the oxazole moiety as a bioisostere, ensure its continued and expanding role in the development of new therapeutic agents.

References

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Lin, H., et al. (2023).
  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Diana, G. D., et al. (1993). Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril. Antirhinovirus Activity. Journal of Medicinal Chemistry.
  • Kumar, R., & Siddiqui, N. (2014). A comprehensive review on biological activities of oxazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm.
  • Demuth, D. R., & Sissons, C. (2010). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. Tetrahedron Letters.
  • Chawla, G., & Sharma, A. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Abreo, M. A., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry.
  • Kłosińska-Szmurło, E., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • N/A. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • N/A. (n.d.). Click Chemistry Protocols. BroadPharm.
  • N/A. (n.d.). Recent advance in oxazole-based medicinal chemistry.
  • N/A. (n.d.).
  • Tron, G. C., & Chegaev, K. (2024). Bioactive Oxadiazoles 3.0. MDPI.
  • N/A. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.
  • Kushwaha, N., & Kushwaha, S. K. (2023). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
  • N/A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Srikanth, K. E. (2025). Biological Importance of Oxazoles. Allied Academies.
  • Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.
  • N/A. (2023). Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Bentham Science.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 5-Ethynyl-2-methyl-1,3-oxazole in lab scale

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the laboratory-scale synthesis of 5-ethynyl-2-methyl-1,3-oxazole. Authored from the perspec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the laboratory-scale synthesis of 5-ethynyl-2-methyl-1,3-oxazole. Authored from the perspective of a Senior Application Scientist, this document combines established protocols with troubleshooting insights to help navigate common challenges and optimize reaction yields.

Overview of Recommended Synthetic Strategy

The synthesis of 5-ethynyl-2-methyl-1,3-oxazole is often challenged by the sensitivity of the oxazole ring and the reactivity of the terminal alkyne.[1] A robust and widely adopted strategy involves a three-step sequence starting from 2-methyl-1,3-oxazole. This approach provides good yields and control over the reaction.[1]

The core strategy is as follows:

  • Halogenation: Selective iodination at the C5 position of the 2-methyl-1,3-oxazole ring. Iodides are often preferred over bromides as they can lead to higher yields and selectivity in the subsequent coupling step.[1]

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between the 5-iodo-2-methyl-1,3-oxazole and a silyl-protected terminal alkyne, such as (trimethylsilyl)acetylene (TMSA).[1][2]

  • Deprotection: Removal of the silyl protecting group to yield the final terminal alkyne product.[1]

Below is a visual representation of this synthetic workflow.

SynthesisWorkflow Start 2-Methyl-1,3-oxazole Step1 Step 1: C5-Iodination (e.g., LiHMDS, I₂) Start->Step1 Intermediate1 5-Iodo-2-methyl-1,3-oxazole Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) Intermediate1->Step2 Intermediate2 2-Methyl-5-((trimethylsilyl)ethynyl) -1,3-oxazole Step2->Intermediate2 Step3 Step 3: Desilylation (e.g., K₂CO₃, MeOH) Intermediate2->Step3 End 5-Ethynyl-2-methyl-1,3-oxazole Step3->End

Caption: Recommended three-step synthesis workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My yield for the C5-iodination of 2-methyl-1,3-oxazole is very low. What are the likely causes?

Answer: Low yields in the halogenation step are common and can typically be traced to three main areas: the lithiation conditions, the choice of electrophile, and the workup procedure.

  • Inefficient Lithiation: The C5 proton of 2-methyloxazole is the most acidic ring proton, but competitive lithiation at the C2-methyl group can occur.[3][4]

    • Base Selection: Strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) are effective. Using alkyllithium bases like n-BuLi can sometimes lead to mixtures of 5-lithio and 2-(lithiomethyl) isomers.[3][4]

    • Temperature Control: The lithiation must be performed at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions or decomposition. Ensure your reagents are added slowly to maintain this temperature.

  • Iodine Addition: Add the iodine solution slowly at -78 °C. A rapid addition can cause localized heating and reduce selectivity.

  • Starting Material Purity: Ensure your starting 2-methyl-1,3-oxazole is pure and anhydrous. Water will quench the lithiated intermediate, immediately stopping the reaction.

  • Workup: Quench the reaction at low temperature with a saturated aqueous solution of sodium thiosulfate to consume any excess iodine before warming to room temperature. This prevents uncontrolled side reactions during warming.

Question 2: The Sonogashira coupling reaction is not proceeding, or the yield is poor. How can I optimize it?

Answer: The Sonogashira coupling is a powerful but sensitive reaction. Failure often points to issues with the catalyst, atmosphere, or reagents.[2][5]

  • Atmosphere Control (Critical): The Palladium(0) active catalyst is extremely sensitive to oxygen. The entire reaction, including solvent and reagent preparation, must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.

  • Catalyst System:

    • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[1] Alternatively, you can generate the Pd(0) species in situ from a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(acac)₂ with an excess of phosphine ligand.[5][6]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for activating the alkyne C-H bond and significantly accelerates the reaction, allowing it to proceed at lower temperatures.[2] Use a fresh, high-purity source of CuI.

    • Ligand: Triphenylphosphine (PPh₃) is a standard ligand. The ratio of ligand to palladium can be important; sometimes, adding extra PPh₃ can stabilize the catalyst.

  • Base and Solvent:

    • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to neutralize the HI generated during the reaction. The base must be anhydrous and freshly distilled.[1]

    • Solvent: Anhydrous THF or DMF are common solvents.[1][6] Ensure they are rigorously dried, as water can interfere with the catalytic cycle.

  • Silyl-Protected Alkyne: Using a protected alkyne like (trimethylsilyl)acetylene is essential to prevent the undesired homocoupling (Glaser coupling) of the terminal alkyne under the reaction conditions.

Table 1: Representative Sonogashira Reaction Conditions

ParameterCondition A (Standard)Condition B (For difficult substrates)Rationale
Pd Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd(0) is active; Pd(II) is a stable precatalyst.
Cu Co-catalyst CuI (5-10 mol%)CuI (10 mol%)Essential for C-H activation of the alkyne.[2]
Ligand - (included in catalyst)PPh₃ (10 mol%)Extra ligand can stabilize the Pd(0) species.
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)Acts as a base and sometimes as a solvent.
Solvent Anhydrous THFAnhydrous DMFDMF's higher boiling point allows for higher temperatures.
Temperature 60-65 °C80-100 °CIncreased temperature can improve rates for less reactive halides.

Question 3: I am having trouble removing the TMS (trimethylsilyl) protecting group without decomposing my product. What is the best method?

Answer: The oxazole ring is sensitive to strongly acidic or basic conditions, which can make deprotection challenging.[1] The key is to use mild conditions that are selective for the silicon-carbon bond.

  • Mild Basic Conditions (Recommended):

    • Potassium Carbonate in Methanol: This is the most common and often most successful method.[1] A catalytic amount of K₂CO₃ in methanol at room temperature is usually sufficient. The reaction is typically clean and can be monitored by TLC until the silylated starting material is consumed.

    • Cesium Fluoride (CsF): In cases where K₂CO₃ is too slow or ineffective, CsF in a solvent like THF or acetonitrile can be a more potent option.[1]

  • Fluoride-Based Reagents:

    • Tetrabutylammonium Fluoride (TBAF): While very effective for cleaving silyl groups, TBAF is quite basic and can sometimes lead to side reactions or decomposition of sensitive substrates. If you must use it, use a 1.0 M solution in THF and perform the reaction at 0 °C to improve selectivity.[7]

  • Conditions to Avoid: Avoid strong mineral acids (e.g., HCl, H₂SO₄) as they can readily hydrolyze or decompose the oxazole ring.[1]

Question 4: My final product seems to decompose during column chromatography. How can I purify it effectively?

Answer: Product instability during purification is a known issue. Standard silica gel is slightly acidic and can cause degradation of sensitive molecules like ethynyl oxazoles.

  • Deactivate Silica Gel: Before performing column chromatography, you can neutralize the silica gel. This is done by flushing the packed column with your eluent system containing a small amount (0.5-1%) of a neutral or basic additive, like triethylamine.

  • Alternative Purification Methods:

    • Trituration: This technique can be very effective for crystalline products.[1] After removing the solvent from the crude reaction mixture, add a non-polar solvent in which the product is poorly soluble (like pentane or hexanes). The product should crystallize or precipitate, leaving many impurities behind in the solvent. A small amount of a slightly more polar solvent (like tert-butyl methyl ether) can be added to facilitate precipitation.[1]

    • Distillation: If the product is a thermally stable liquid with a suitable boiling point, short-path distillation under high vacuum can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q: Why is the Sonogashira coupling the preferred method for this synthesis? A: The Sonogashira reaction is highly efficient for forming C(sp²)-C(sp) bonds. It exhibits high functional group tolerance, proceeds under relatively mild conditions, and has a well-understood mechanism, making it a reliable choice for coupling with the potentially sensitive oxazole heterocycle.[2][5]

Q: Can I synthesize this molecule using a Van Leusen reaction? A: The Van Leusen oxazole synthesis is an excellent method for preparing 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9] In principle, one could use an aldehyde containing a protected ethynyl group. However, the halogenation/coupling route starting from the readily available 2-methyl-1,3-oxazole is often more direct and avoids potential complications with the stability of ethynyl-substituted aldehydes.

Q: What are the best practices for handling and storing the final 5-ethynyl-2-methyl-1,3-oxazole product? A: Terminal alkynes can be reactive and may be prone to polymerization or oxidation over time. The oxazole ring adds to the sensitivity. For long-term storage, it is best to keep the product as a solid in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen), stored in a freezer (-20 °C), and protected from light.

Q: Is it possible to introduce the ethynyl group by direct lithiation at C5 followed by quenching with an ethynylating agent? A: While direct C5 lithiation of 2-methyl-1,3-oxazole is possible, reacting the resulting anion with an electrophile that can deliver an ethynyl group is complex and not a standard approach. The Sonogashira coupling route offers much more reliable and higher-yielding results.

References

  • ChemRxiv. (2024).
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • Sciforum.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • DRS@nio.
  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Google Patents.
  • Organic Letters. (1999). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus.
  • Molecules. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
  • Chemical Synthesis Database. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole.
  • European Journal of Chemistry. (2018).
  • Organic Syntheses. 4-methoxycarbonyl-2-methyl-1,3-oxazole.
  • RSC.org. Flow Chemistry: Sonogashira Coupling.
  • BenchChem.
  • Gelest Technical Library. Deprotection of Silyl Ethers.
  • BenchChem. Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole.
  • Journal of the Royal Netherlands Chemical Society. (2010). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Organic & Biomolecular Chemistry. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
  • YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!.
  • Organic Chemistry Portal. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.
  • YouTube. (2020).

Sources

Optimization

Troubleshooting poor solubility of 5-Ethynyl-2-methyl-1,3-oxazole in aqueous solvents

Welcome, Researcher. This guide is designed to provide you with in-depth technical support for troubleshooting the poor aqueous solubility of 5-Ethynyl-2-methyl-1,3-oxazole.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researcher. This guide is designed to provide you with in-depth technical support for troubleshooting the poor aqueous solubility of 5-Ethynyl-2-methyl-1,3-oxazole. As Senior Application Scientists, we understand that compound solubility is a critical hurdle in experimental success and drug development. This resource combines foundational chemical principles with field-proven methodologies to help you overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 5-Ethynyl-2-methyl-1,3-oxazole directly into my aqueous buffer (e.g., PBS) for a cell-based assay, but it won't go into solution. Why is this happening?

This is a common and expected observation. 5-Ethynyl-2-methyl-1,3-oxazole is a classic example of a "brick-dust" or "grease-ball" type molecule, terms used to describe compounds with low aqueous solubility.[1] Its molecular structure, featuring a heterocyclic oxazole ring, a methyl group, and an ethynyl group, results in a predominantly non-polar and hydrophobic character. In aqueous environments, the strong hydrogen-bonding network of water molecules tends to exclude hydrophobic molecules, leading to their aggregation and failure to dissolve. Overcoming the crystal lattice energy (the energy holding the solid compound together) and solvating the molecule in water is energetically unfavorable.[2][3]

Q2: Can I use pH adjustment to solubilize this compound? It contains a nitrogen atom.

While it's true that many nitrogen-containing heterocycles can be solubilized by pH modification, this is unlikely to be an effective strategy for 5-Ethynyl-2-methyl-1,3-oxazole.[4][5] The nitrogen atom in the oxazole ring is not strongly basic. The conjugate acid of the parent oxazole has a pKa of approximately 0.8, meaning it is a very weak base.[6] Therefore, extremely acidic conditions (pH < 1) would be required to protonate the molecule, which are incompatible with virtually all biological experiments. Adjusting the pH to the basic range is also not expected to ionize any part of the molecule to enhance solubility.

Q3: What is the quickest and most common first step to get this compound into solution for an initial in vitro screening experiment?

The most direct and widely used initial approach is to employ a water-miscible organic co-solvent.[7] This involves first dissolving the compound at a high concentration in a suitable organic solvent to create a stock solution, and then diluting this stock into your final aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in early-stage drug discovery.[8][9] This technique works by reducing the overall polarity of the solvent system, which lowers the energy penalty for solvating a hydrophobic compound.[] However, the final concentration of the co-solvent in your assay must be carefully controlled to avoid artifacts, such as protein denaturation or cellular toxicity.[8]

Systematic Troubleshooting Workflow

Navigating solubility issues requires a systematic approach. The following workflow provides a decision-making framework, starting with the simplest methods and progressing to more complex formulation strategies.

Solubility_Workflow cluster_troubleshooting Troubleshooting Strategies start Start: Undissolved Compound stock_prep Step 1: Prepare High-Concentration Stock in 100% Organic Solvent (e.g., DMSO) start->stock_prep dilution Step 2: Dilute Stock into Aqueous Buffer stock_prep->dilution observe Step 3: Observe for Precipitation (Visual, Microscopy, DLS) dilution->observe success Success: Compound is Soluble at Target Concentration Proceed with Experiment observe->success No Precipitate failure Precipitation Observed Compound is Insoluble observe->failure Precipitate Forms cosolvent Option A: Optimize Co-solvent System (See Guide 1) failure->cosolvent ph_screen Option B: pH Screen (Low Probability of Success) (See Guide 2) advanced Advanced Formulation Needed (e.g., Solid Dispersions, Nanosuspensions) cosolvent->advanced If still insoluble surfactant Option C: Use Surfactants (See Guide 3) ph_screen->advanced If still insoluble cyclodextrin Option D: Use Cyclodextrins (See Guide 4) surfactant->advanced If still insoluble cyclodextrin->advanced If still insoluble

Caption: A decision tree for systematically troubleshooting poor solubility.

Guide 1: Co-solvent Systems

Q: Which co-solvent should I use, and at what concentration?

DMSO is the universal starting point for its high solubilizing power.[7] However, if it interferes with your assay, other options are available. The final concentration of any co-solvent should ideally be kept below 1%, and often below 0.5%, to minimize off-target effects. You must always run a vehicle control (buffer + co-solvent, no compound) in your experiments.

Co-solventKey Properties & Use CasesRecommended Max. Final Conc. (in vitro)
DMSO (Dimethyl sulfoxide)Strongest solubilizing power for most hydrophobic compounds. Can interfere with some enzymatic assays and is cytotoxic at >1%.[7][8]0.1 - 0.5%
Ethanol Good solubilizing power, volatile. Often used in formulations. Can cause protein precipitation at higher concentrations.[][11]0.5 - 1.0%
PEG 400 (Polyethylene glycol 400)Less toxic than DMSO/Ethanol. Good for compounds that are particularly "greasy". Can be viscous.[][12]1.0 - 2.0%
DMA (Dimethylacetamide)Strong solubilizer, similar to DMSO. Use with caution due to toxicity concerns.[7]< 0.1%
Protocol: Preparing a Working Solution Using a Co-solvent
  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of 5-Ethynyl-2-methyl-1,3-oxazole (e.g., 5 mg).

    • Add the minimum volume of 100% DMSO required to fully dissolve the solid (e.g., to make a 10-50 mM stock). Use gentle vortexing or sonication to aid dissolution. This is your master stock solution .

  • Create an Intermediate Dilution (Optional but Recommended):

    • Dilute the master stock solution 1:10 or 1:100 in 100% DMSO. This makes it easier to perform the final dilution into the aqueous buffer and minimizes pipetting errors.

  • Prepare the Final Working Solution:

    • Pipette the required volume of your aqueous experimental buffer into a tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent the compound from precipitating out of solution as it hits the aqueous environment (a phenomenon known as "crashing out").

    • Example: To make a 10 µM final solution with 0.1% DMSO from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of buffer.

  • Inspect for Solubility:

    • Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. For more sensitive applications, check for nano-precipitates using light microscopy or Dynamic Light Scattering (DLS).

Guide 2: Surfactant-Mediated Solubilization

Q: My compound still precipitates even with a co-solvent. When should I try using a surfactant?

If co-solvents fail or if you need to achieve a higher final concentration, surfactants are the next logical step. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a nano-sized delivery vehicle that is soluble in the aqueous medium.[13]

SurfactantTypeCommon Use Cases & Considerations
Tween® 80 Non-ionicWidely used, low toxicity. Generally well-tolerated in cell culture and in vivo studies.
Sodium Dodecyl Sulfate (SDS) AnionicVery strong solubilizer, but denatures proteins and is highly cytotoxic. Use is limited to non-cellular assays.[13][15]
Soluplus® Non-ionicA specialized polymer that acts as a surfactant, forming stable micelles and enhancing solubility.[15]
Protocol: Solubilization Using Tween® 80
  • Prepare a Surfactant-Containing Buffer:

    • Prepare your standard aqueous buffer (e.g., PBS pH 7.4).

    • Add Tween® 80 to a final concentration slightly above its CMC (the CMC of Tween 80 is ~0.01-0.02 mg/mL or ~0.001-0.002%). A good starting point is 0.1% (w/v).

  • Prepare Compound Stock:

    • Prepare a high-concentration stock of 5-Ethynyl-2-methyl-1,3-oxazole in 100% DMSO as described in Guide 1.

  • Prepare Final Working Solution:

    • While vortexing the 0.1% Tween® 80 buffer, slowly add the required volume of the DMSO stock solution.

    • Allow the solution to equilibrate for 15-30 minutes to ensure micelle formation and encapsulation.

  • Inspect and Control:

    • Visually inspect the solution for clarity.

    • Crucially , you must run a vehicle control containing buffer, the same final concentration of DMSO, and 0.1% Tween® 80 to account for any effects of the surfactant itself on your experiment.

Guide 3: Cyclodextrin Inclusion Complexation

Q: I need a formulation for an in vivo study and want to avoid high levels of co-solvents or surfactants. Are cyclodextrins a good option?

Yes. Cyclodextrins are an excellent and widely used strategy for improving the solubility and bioavailability of poorly soluble drugs, especially in pharmaceutical development.[16][17] These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 5-Ethynyl-2-methyl-1,3-oxazole molecule can partition into this non-polar cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, rendering the otherwise insoluble compound soluble.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[17]

Cyclodextrin_Mechanism cluster_CD Cyclodextrin (HP-β-CD) cluster_Complex a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a7->a1 label_hydrophilic Hydrophilic Exterior label_hydrophobic Hydrophobic Cavity drug 5-Ethynyl-2-methyl-1,3-oxazole (Hydrophobic) drug->label_hydrophobic complex Soluble Inclusion Complex b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b7->b1 drug_inside Drug cluster_CD cluster_CD cluster_CD->complex cluster_Complex cluster_Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is adapted from established pharmaceutical protocols.[19]

  • Molar Ratio Calculation:

    • Determine the molar masses of 5-Ethynyl-2-methyl-1,3-oxazole and HP-β-CD.

    • Calculate the masses required for a 1:1 molar ratio. It is often beneficial to test a slight molar excess of HP-β-CD as well.

  • Kneading:

    • Place the calculated mass of HP-β-CD into a mortar.

    • Add a small amount of a water/ethanol (50:50) mixture to the mortar to form a paste.

    • Slowly add the powdered 5-Ethynyl-2-methyl-1,3-oxazole to the paste while continuously triturating (grinding) with the pestle.

    • Continue kneading for 30-60 minutes, adding small amounts of the water/ethanol mixture as needed to maintain a consistent paste-like texture. This process forces the drug molecule into the cyclodextrin cavity.

  • Drying:

    • Transfer the resulting paste to a shallow dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, or use a lyophilizer (freeze-dryer) for best results.[19]

  • Final Product:

    • The resulting product is a dry, powdered inclusion complex. This powder can now be directly dissolved in your aqueous buffer. The solubility should be dramatically enhanced compared to the free compound.

  • Validation (Optional but Recommended for Drug Development):

    • Successful formation of the inclusion complex can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[21]

Safety & Handling

  • Hazard Profile: 5-Ethynyl-2-methyl-1,3-oxazole is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin.[22] It may cause skin and serious eye irritation.[22][23]

  • Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[24][25] Avoid creating dust. Wash hands thoroughly after handling.[24]

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • AAPS Advances in Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • NextSDS. 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information.
  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • 3 - SAFETY DATA SHEET.
  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Safety data sheet.
  • Portal de Revistas da USP. Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Research Journal of Pharmacy and Technology. Role of Surfactant and Co-surfactant in Microemulsion: A Review.
  • ACS Publications. Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • Material Safety Data Sheet.
  • Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Fiveable. Nitrogen-containing heterocycles: Organic Chemistry II....
  • Semantic Scholar. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
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Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Ethynyl-2-methyl-1,3-oxazole Click Reactions

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the versatile but sometimes sensitive 5-ethynyl-2-methyl-1,3-oxazole substrat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the versatile but sometimes sensitive 5-ethynyl-2-methyl-1,3-oxazole substrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the setup of click reactions with ethynyl oxazoles.

Q1: What is the fundamental role of the copper catalyst in this reaction?

A1: The copper(I) catalyst is essential for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole product.[1][2][3] In the absence of the catalyst, the thermal reaction between an azide and an alkyne (the Huisgen 1,3-dipolar cycloaddition) is slow, requires high temperatures, and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2][4] The copper catalyst dramatically accelerates the reaction by a factor of up to 10⁷ to 10⁸, allowing it to proceed efficiently at room temperature under aqueous conditions.[1] The mechanism involves the formation of a copper acetylide intermediate, which then coordinates with the azide, leading to the formation of a six-membered copper metallacycle that ultimately yields the desired triazole product.[1]

Q2: Why is a ligand necessary if the copper itself is the catalyst?

A2: Ligands are critical for several reasons:

  • Stabilization: The active catalytic species is Cu(I). However, Cu(I) is thermodynamically unstable and prone to disproportionation into inactive Cu(II) and Cu(0) species, or oxidation to Cu(II) by dissolved oxygen.[5][6][7][8] Ligands, particularly those with tertiary amine or triazine groups, chelate the Cu(I) ion, protecting it from these deactivation pathways.[6][9]

  • Solubility: Many copper salts have poor solubility in the organic or aqueous-organic solvent mixtures often used for click reactions. Ligands form complexes with the copper, enhancing its solubility and availability in the reaction medium.[6]

  • Accelerating Reaction Rates: Certain ligands can significantly increase the reaction rate.[6][10] This is especially important in bioconjugation applications where low reactant concentrations are common.[8]

  • Reducing Cytotoxicity: In biological applications, free copper ions can be toxic.[2][4] Chelating ligands can sequester the copper, minimizing its interaction with sensitive biological components and reducing its toxicity.[9][10]

Q3: Can I use a Cu(II) salt like copper(II) sulfate (CuSO₄) directly?

A3: Yes, using a Cu(II) salt in combination with a reducing agent is one of the most common and reliable methods for performing CuAAC reactions.[1][5][7][11] Copper(II) sulfate is stable and easy to handle. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to generate the active Cu(I) catalyst in situ.[1][8][11][12] This approach avoids the need to handle potentially unstable Cu(I) salts and ensures a continuous supply of the active catalyst as any Cu(I) that gets oxidized back to Cu(II) can be re-reduced.[8]

Q4: How does the oxazole ring in 5-ethynyl-2-methyl-1,3-oxazole affect the reaction?

A4: The electronic properties of the oxazole ring can influence the reactivity of the adjacent ethynyl group. Heterocyclic alkynes can sometimes exhibit different reactivity profiles compared to simple alkyl or aryl alkynes. While specific literature on the direct inhibiting or accelerating effects of the 2-methyl-1,3-oxazole moiety is sparse, it's known that the acidity of the alkyne proton can play a role in the rate of copper acetylide formation.[13] Researchers should be mindful that the oxazole nitrogen could potentially coordinate with the copper catalyst, which might necessitate adjustments to the ligand-to-copper ratio to ensure the catalyst remains active.

II. Troubleshooting Guide: From Low Yields to Inconsistent Results

This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.

Observation Potential Cause Suggested Action & Scientific Rationale
No or Very Slow Reaction Inactive Catalyst Action: 1. Use a freshly prepared solution of sodium ascorbate. 2. Thoroughly degas all solutions (substrates, solvent, water) before adding the catalyst and reducing agent.[14] Rationale: Sodium ascorbate solutions can degrade over time through oxidation. Dissolved oxygen in the reaction mixture is a primary culprit for oxidizing the active Cu(I) to the inactive Cu(II) state.[5][7] Removing oxygen minimizes this deactivation pathway.
Insufficient Catalyst Loading Action: Increase the catalyst loading incrementally, for example, from 1 mol% to 2.5 mol% or 5 mol%.[15] Rationale: Some substrates, particularly those that can chelate copper or are sterically hindered, may require a higher catalyst concentration to achieve a reasonable reaction rate. For bioconjugations, catalyst concentrations are often much higher, in the 50-100 μM range.[12][16]
Incomplete Conversion Depletion of Reducing Agent Action: Add a second portion of freshly prepared sodium ascorbate (e.g., half of the initial amount) after a few hours. Rationale: Sodium ascorbate is consumed as it reduces both Cu(II) to Cu(I) and any dissolved oxygen.[8] In slow reactions, the initial amount of reducing agent may be fully consumed before the reaction reaches completion.
Catalyst Inhibition Action: 1. Increase the ligand-to-copper ratio (e.g., from 2:1 to 5:1).[12] 2. Ensure high purity of the 5-ethynyl-2-methyl-1,3-oxazole starting material. Rationale: The oxazole nitrogen or impurities in the starting material could coordinate to the copper center, acting as competitive inhibitors. Increasing the concentration of the accelerating ligand can help displace these inhibitors and keep the catalytic cycle running.
Formation of a Precipitate Poor Solubility Action: 1. Change the solvent system. Common solvents include mixtures like t-BuOH/H₂O, DMSO, or DMF.[11] 2. Ensure the ligand is appropriate for your solvent (e.g., THPTA for aqueous systems, TBTA for organic systems).[5][9] Rationale: The starting materials or the newly formed triazole product may not be soluble in the initial solvent choice. The solubility of the copper-ligand complex itself is also crucial for maintaining a homogeneous and active catalytic system.[6]
Catalyst Decomposition Action: Ensure you are using a stabilizing ligand and that it is present in a sufficient ratio relative to the copper.[15] Rationale: Without proper ligation, the Cu(I) catalyst can disproportionate to Cu(0) (elemental copper, a precipitate) and Cu(II).[6][8]
Multiple Products Observed (by TLC/LC-MS) Alkyne Homocoupling (Glaser Coupling) Action: 1. Ensure the reaction is run under an inert atmosphere (nitrogen or argon). 2. Maintain a sufficient concentration of the reducing agent. 3. Use a stabilizing ligand.[15] Rationale: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.[8] This side reaction consumes your starting material. Maintaining reducing conditions and protecting the copper with a ligand minimizes this pathway.
Degradation of Starting Material Action: 1. Check the stability of your azide and alkyne under the reaction conditions. 2. If using gentle heat, try running the reaction at room temperature for a longer period.[15] Rationale: While click chemistry is robust, some functional groups can be sensitive. Organic azides can be sensitive to heat and light.[15] It is crucial to confirm that the observed side products are not simply from the degradation of unstable reactants.

III. Experimental Protocols & Data

Protocol 1: General Procedure for a Small-Scale Click Reaction

This protocol provides a starting point for optimizing the reaction between 5-ethynyl-2-methyl-1,3-oxazole and an azide partner.

Materials:

  • 5-ethynyl-2-methyl-1,3-oxazole

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)[15]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a suitable reaction vessel, dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the azide partner (1.05 eq) in the chosen solvent.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deoxygenated water).

  • In another vial, prepare a stock solution of CuSO₄ (e.g., 0.5 M in deoxygenated water).

  • To the reaction vessel, add the ligand (e.g., THPTA for aqueous systems) to a final concentration of 5 mol%.

  • Add the CuSO₄ solution to a final concentration of 1 mol%.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mol%.[15]

  • Stir the reaction mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.[15][17]

Table 1: Recommended Starting Conditions for Catalyst System

The optimal ratio of components is crucial for an efficient reaction. This table provides validated starting points.

ComponentRecommended Molar Ratio (relative to limiting reagent)Recommended Concentration (Bioconjugation)Rationale
Copper (from CuSO₄) 1 - 5 mol%50 - 100 µMBalances catalytic activity with the risk of side reactions. Higher concentrations are often needed in dilute biological applications to achieve acceptable rates.[11][12]
Ligand (e.g., THPTA) 5 - 25 mol% (5 eq relative to Copper)250 - 500 µMA 5:1 ligand-to-copper ratio is recommended to effectively protect the catalyst and prevent oxidation-induced damage to sensitive substrates like proteins.[12]
Reducing Agent (Sodium Ascorbate) 10 - 50 mol% (10 eq relative to Copper)500 µM - 1 mMA significant excess ensures the copper remains in the active Cu(I) state and scavenges dissolved oxygen.[8]

IV. Visualizing the Workflow and Logic

A clear understanding of the process flow is essential for consistent results. The following diagrams illustrate the key decision-making and experimental steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup A Dissolve Alkyne & Azide in Solvent B Degas Solution (Ar or N2) A->B E Add Ligand B->E C Prepare Fresh Na-Ascorbate Solution G Initiate with Na-Ascorbate C->G D Prepare CuSO4 & Ligand Solutions D->E F Add CuSO4 D->F E->F F->G H Stir at RT under Inert Atmosphere G->H I Monitor by TLC / LC-MS J Reaction Complete? I->J K Workup & Purification J->K Yes L Troubleshoot (See Guide) J->L No L->H Adjust Conditions

Caption: A standard experimental workflow for setting up a CuAAC reaction.

G cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Solutions Start Low Yield or Incomplete Conversion C1 Is Na-Ascorbate Solution Fresh? Start->C1 R1 Are Substrates Soluble? Start->R1 C2 Was the Reaction Properly Deoxygenated? C1->C2 Yes S1 Use Fresh Ascorbate & Degas All Solutions C1->S1 No C3 Is Ligand:Cu Ratio Sufficient (e.g., 5:1)? C2->C3 Yes C2->S1 No R2 Is Catalyst Loading Adequate (1-5 mol%)? C3->R2 Yes S2 Increase Ligand Concentration C3->S2 No R1->R2 Yes S3 Try Different Solvent System R1->S3 No S4 Increase CuSO4/Ligand Loading Incrementally R2->S4 No

Caption: A decision tree for troubleshooting low-yielding CuAAC reactions.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Retrieved from [Link]

  • Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center. Retrieved from [Link]

  • Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Retrieved from [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. PubMed. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132. Available at: [Link]

  • Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. Available at: [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved from [Link]

  • Technische Universität Dresden. (2006). Click Chemistry with Poly(2-oxazoline)s. Technische Universität Dresden. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Retrieved from [Link]

  • Liu, F., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35939. Available at: [Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 5-Ethynyl-2-methyl-1,3-oxazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Ethynyl-2-methyl-1,3-oxazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Ethynyl-2-methyl-1,3-oxazole . This bifunctional building block is highly valued in click chemistry and drug discovery, but its terminal alkyne and oxazole ring present unique stability challenges.

This guide bypasses generic advice to provide you with mechanistic troubleshooting, self-validating protocols, and actionable data to ensure the integrity of your compound during long-term storage.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why does my 5-Ethynyl-2-methyl-1,3-oxazole degrade into a dark, insoluble mass over time? A: This is a classic symptom of oxidative homocoupling (Glaser-Hay coupling) or thermal polymerization. The terminal ethynyl group is highly reactive. In the presence of ambient oxygen and trace transition metals (even trace copper from spatulas or glassware), the alkynes couple to form a conjugated diyne dimer[1]. Over time, these diynes can further cross-link into insoluble polymeric networks. Self-Validation Check: If your sample has darkened, run a quick TLC or LC-MS. The presence of a mass corresponding to [2M−2H] confirms oxidative coupling.

Q: I stored the compound in a generic solvent (e.g., Chloroform/DCM), and my subsequent NMR shows a loss of the oxazole aromatic proton. What happened? A: You are observing hydrolytic ring-opening . While oxazoles are generally thermally stable, they are highly sensitive to acidic conditions, especially when they lack bulky, sterically hindering substituents[1]. Halogenated solvents like chloroform slowly degrade to produce trace HCl over time. This acid protonates the oxazole nitrogen, activating the C2 or C5 position for nucleophilic attack by trace water, leading to ring cleavage and the formation of acyclic amides or nitriles[2]. Causality Rule: Never store oxazole derivatives in un-stabilized halogenated solvents.

Q: How does moisture specifically affect the ethynyl group? A: Beyond oxazole ring-opening, trace moisture—particularly in the presence of Lewis acids or metal impurities—catalyzes the hydration of the terminal alkyne . This Markovnikov addition converts the ethynyl group into a methyl ketone. Self-Validation Check: Check your IR spectrum. The disappearance of the sharp alkyne C-H stretch (~3300 cm⁻¹) and the appearance of a strong carbonyl stretch (~1710 cm⁻¹) confirms hydration.

Part 2: Quantitative Degradation Matrix

To facilitate rapid troubleshooting, compare your analytical observations against this established degradation matrix.

Degradation PathwayPrimary Environmental TriggerAnalytical Signature (NMR / MS / IR)Preventive Action
Glaser Homocoupling Oxygen ( O2​ ), Trace Metals (Cu)MS: [2M−2H]+ ; NMR: Loss of terminal alkyne proton (~3.2 ppm)Store under strict Argon atmosphere; use metal-free spatulas.
Ring-Opening Trace Acid ( H+ ), MoistureNMR: Loss of oxazole C4-H (~7.8 ppm); appearance of amide/nitrile peaksStore neat (not in solvent); avoid halogenated environments.
Alkyne Hydration Moisture ( H2​O ), Lewis AcidsIR: Strong C=O stretch (~1710 cm⁻¹); NMR: New methyl singlet (~2.1 ppm)Store over desiccants; ensure highly anhydrous handling.
Thermal Polymerization Heat (>25°C), UV LightPhysical: Viscous oil or insoluble solid; Broad, unresolved NMR baselineStore at -20°C in amber vials.

Part 3: Degradation Pathway Visualization

The following diagram maps the causality between environmental triggers and the structural fate of 5-Ethynyl-2-methyl-1,3-oxazole.

DegradationPathways Target 5-Ethynyl-2-methyl-1,3-oxazole (Intact & Stable) Moisture Trace Moisture & Acid (H2O / H+) Target->Moisture Exposure Oxygen Oxygen & Trace Metals (O2 / Cu2+) Target->Oxygen Exposure Thermal Thermal Stress / UV (>25°C / Light) Target->Thermal Exposure RingOpen Acyclic Amide/Nitrile (Oxazole Ring-Opening) Moisture->RingOpen Nucleophilic Attack at C2/C5 Hydration Methyl Ketone (Alkyne Hydration) Moisture->Hydration Markovnikov Addition Diyne Conjugated Diyne (Glaser Homocoupling) Oxygen->Diyne Oxidative Dimerization Polymer Insoluble Oligomers (Radical Polymerization) Thermal->Polymer Chain Propagation

Caption: Mechanistic pathways of 5-Ethynyl-2-methyl-1,3-oxazole degradation driven by environmental triggers.

Part 4: Standard Operating Protocol (SOP) for Long-Term Storage

To establish a self-validating system for compound preservation, follow this rigorously tested methodology. Do not skip the inert gas purging step, as oxygen displacement is critical to preventing alkyne homocoupling[3].

Phase 1: Baseline Quality Control (QC)

  • Initial Verification: Upon receipt or synthesis, immediately acquire a baseline ¹H-NMR (in anhydrous DMSO-d6 or Benzene-d6) and an LC-MS trace.

  • Purity Threshold: Ensure purity is >98%. Trace impurities (especially synthetic metal catalysts like Pd or Cu) will act as seeds for rapid auto-degradation during storage.

Phase 2: Aliquoting and Environmental Isolation Rationale: Repeated freeze-thaw cycles and atmospheric exposure during bulk sampling introduce condensation and oxygen.

  • Glovebox Transfer: Transfer the bulk compound into a nitrogen or argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Vial Selection: Use pre-dried (oven-baked at 120°C for 4 hours), amber borosilicate glass vials to prevent photo-oxidation.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg per vial). Never store this compound in solution—solvation increases molecular mobility and collision frequency, exponentially accelerating degradation kinetics.

  • Capping: Seal the vials using PTFE-lined screw caps. PTFE provides a superior barrier against moisture ingress compared to standard rubber or silicone septa.

Phase 3: Deep-Freeze Storage

  • Secondary Containment: Remove the sealed vials from the glovebox and immediately wrap the caps tightly with Parafilm.

  • Desiccant Chamber: Place the vials into a secondary vacuum-sealable jar or a heavy-duty ziplock bag containing indicating Drierite (anhydrous calcium sulfate).

  • Temperature Control: Store the secondary container at -20°C or -80°C .

  • Thawing Protocol (Critical): When retrieving an aliquot, allow the sealed vial to warm to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial instantly condenses atmospheric moisture onto the compound, triggering the hydration and ring-opening pathways discussed above.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL:[Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL:[Link]

  • Formation of an alkyne during degradation of metal-alkylidyne complexes Source: PubMed / Dalton Transactions URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Unreacted 5-Ethynyl-2-methyl-1,3-oxazole

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals, synthetic chemists, and researchers troubleshooting the isolation of products synthesized using 5-Ethynyl-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. This guide is engineered for drug development professionals, synthetic chemists, and researchers troubleshooting the isolation of products synthesized using 5-Ethynyl-2-methyl-1,3-oxazole (CAS: 2408962-94-5)[1]. Due to its unique stereoelectronic profile, removing unreacted equivalents of this building block requires targeted physicochemical strategies rather than generic chromatography.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we analyze the causality behind purification failures and provide self-validating, field-proven protocols to ensure the absolute purity of your target compounds.

Physicochemical Profiling

Understanding why standard purification fails begins with the molecule's intrinsic properties. 5-Ethynyl-2-methyl-1,3-oxazole is a low-molecular-weight heterocycle featuring a weakly basic nitrogen and a highly reactive terminal alkyne[2].

Quantitative Physicochemical Profile
PropertyValuePurification Implication
Molecular Weight 107.11 g/mol Low mass enables high-vacuum evaporation for bulk removal[2].
Boiling Point (Est.) ~140–150 °C (760 mmHg)Co-evaporates with high-boiling solvents under deep vacuum.
Conjugate Acid pKa < 1.0Standard aqueous acidic washes (e.g., 1M HCl) fail to quantitatively protonate it.
Reactive Moieties Terminal Alkyne, Weak Basic NSusceptible to covalent capture via CuAAC or Ag+ coordination.

Troubleshooting FAQs & Mechanistic Insights

Q1: Standard silica gel chromatography is failing to resolve the unreacted oxazole from my target triazole. Why? Expert Insight: 5-Ethynyl-2-methyl-1,3-oxazole exhibits "chameleon-like" chromatographic behavior. On normal-phase silica, the weakly basic nitrogen and the acidic terminal alkyne proton engage in unpredictable hydrogen bonding with silanol groups. Causality: If your target product is a triazole (a common result of click chemistry), it is highly polar and strongly retains on silica. The unreacted oxazole often co-elutes with non-polar impurities initially, but severe tailing causes it to bleed into the polar fractions containing your product. Relying on chromatography alone often results in a loss of yield and purity.

Q2: Can I use a standard acid-base liquid-liquid extraction to wash away the oxazole? Expert Insight: While oxazoles contain a basic nitrogen, the basicity of 5-Ethynyl-2-methyl-1,3-oxazole is severely attenuated. Causality: The sp2-hybridized nitrogen lone pair is part of the aromatic system's inductive environment, and the highly electron-withdrawing ethynyl group at the 5-position further depletes electron density. Consequently, the conjugate acid pKa is estimated to be < 1.0. Standard aqueous acidic washes (e.g., 1M HCl, pH ~0) will establish an equilibrium that fails to quantitatively protonate the oxazole. Furthermore, strong acid scavenger resins (like sulfonated macroporous polystyrene, MP-TsOH)[3] are optimized for primary/secondary amines and will show poor capture kinetics for this weakly basic oxazole.

Q3: Can I simply evaporate the unreacted oxazole under vacuum? Expert Insight: Yes, but with strict operational parameters. With a molecular weight of 107.11 Da[2], the compound is highly volatile. Causality: Under standard rotary evaporation (e.g., 20 Torr at 30 °C), the compound often remains trapped within the viscous oil of the crude product due to intermolecular interactions. To effectively remove it via volatility, you must utilize a high-vacuum Schlenk line (<0.1 Torr) and gently heat the flask to 40–50 °C. This shifts the equilibrium, allowing the oxazole to evaporate out of the crude matrix.

Q4: What is the most authoritative, self-validating method to remove trace amounts of this compound without chromatography? Expert Insight: The most robust method is Covalent Catch-and-Release Scavenging . By exploiting the very reactivity that makes the ethynyl group useful—its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—we can irreversibly trap the unreacted starting material[4][5]. Causality: By introducing an azide-functionalized macroscopic resin (e.g., Azide-agarose or Azide-silica)[6] to the crude mixture in the presence of a Cu(I) catalyst, the unreacted 5-Ethynyl-2-methyl-1,3-oxazole is covalently converted into a resin-bound triazole[5]. Because this reaction is highly specific to terminal alkynes, your target product remains untouched in solution. The impurity is then physically removed via simple filtration.

Workflows & Experimental Protocols

Purification Strategy Workflows

Workflow A Crude Reaction Mixture (Target + Unreacted Oxazole) B Assess Product Thermal Stability A->B C High-Vacuum Evaporation (<0.1 Torr, 40-50°C) B->C Stable & Non-Volatile D In-Situ Covalent Scavenging (Azide-Functionalized Resin) B->D Thermally Labile C->D Trace Oxazole Remains E Filtration through Celite (Removes Resin-Bound Oxazole) D->E F Purified Target Compound E->F

Workflow for the targeted removal of unreacted 5-Ethynyl-2-methyl-1,3-oxazole.

Mechanism R1 Unreacted Oxazole (Terminal Alkyne) Prod Resin-Bound Triazole (Insoluble, Filterable) R1->Prod CuAAC R2 Solid-Supported Azide (Scavenger Resin) R2->Prod Cat Cu(I) Catalyst (Ascorbate + Ligand) Cat->Prod

Covalent capture mechanism of terminal alkynes using azide-functionalized resins.

Protocol: Covalent Catch-and-Release Scavenging of Terminal Alkynes

This protocol is a self-validating system designed to ensure complete removal of the oxazole without product degradation.

Step 1: Solvent Exchange Concentrate the crude reaction mixture in vacuo to remove volatile solvents. Redissolve the crude residue in a CuAAC-compatible solvent system (e.g., THF/H₂O 1:1 or DCM/MeOH).

Step 2: Resin Loading Add 3.0 to 5.0 equivalents of Azide-functionalized Macroporous Polystyrene or Silica Resin relative to the calculated molar amount of residual alkyne.

Step 3: Catalyst Activation If the original copper catalyst was previously removed during a workup, introduce 0.1 eq CuSO₄ and 0.5 eq Sodium Ascorbate to generate the active Cu(I) species in situ[4][5].

Step 4: Incubation Agitate the suspension gently on an orbital shaker at 25 °C for 2–4 hours. Causality Check: Do not use vigorous magnetic stirring. Magnetic stir bars will mechanically crush the porous resin beads, exposing unfunctionalized core material and generating fine particulates that will clog your filters.

Step 5: Filtration Pass the heterogeneous mixture through a Celite pad packed in a sintered glass frit (Porosity 3). Wash the resin cake thoroughly with 3 column volumes of the reaction solvent to elute your target product.

Step 6: Analytical Validation Analyze the concentrated filtrate via LC-MS. The extracted ion chromatogram (EIC) for m/z 108.04[M+H]⁺ must show a flat baseline with no detectable peak corresponding to the unreacted oxazole[2].

References

  • Title: 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-ethynyl-2-methyl-1,3-oxazole (C6H5NO) - PubChemLite Source: University of Luxembourg (uni.lu) URL: [Link]

  • Title: Biotage® MP-TsOH | Resin-bound acid Source: Biotage URL: [Link]

  • Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL: [Link]

Sources

Optimization

Technical Support Center: Cycloadditions with 5-Ethynyl-2-methyl-1,3-oxazole

Welcome to the technical support guide for researchers utilizing 5-ethynyl-2-methyl-1,3-oxazole in cycloaddition reactions. This molecule is a potent and versatile building block, particularly for creating complex hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 5-ethynyl-2-methyl-1,3-oxazole in cycloaddition reactions. This molecule is a potent and versatile building block, particularly for creating complex heterocyclic structures relevant to pharmaceutical and materials science.[1][2] However, its substituted oxazole core can introduce unique stereoelectronic challenges, most notably steric hindrance, which may lead to low yields or failed reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you diagnose and overcome these common hurdles. We will explore the underlying chemical principles and provide actionable, field-proven strategies to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cycloaddition reaction with 5-ethynyl-2-methyl-1,3-oxazole is failing or providing very low yields. What are the likely causes?

A1: While several factors can contribute to low reaction efficiency, the most common culprits when working with substituted oxazoles are steric hindrance and unfavorable electronic effects.

  • Steric Hindrance: This is the primary suspect. The methyl group at the C2 position of the oxazole ring and substituents on your dienophile (for Diels-Alder) or 1,3-dipole (for [3+2] cycloadditions) can physically block the molecules from approaching each other to form the necessary transition state.[3] The transition states for cycloadditions are often highly ordered and compact, making them very sensitive to bulky groups.[3]

  • Electronic Mismatch: The oxazole ring contains an electron-deficient azadiene system, which generally favors inverse-electron-demand Diels-Alder reactions with electron-rich partners.[4] If your reaction partner is electron-poor, the reaction may be slow or not proceed at all under thermal conditions. Conversely, the ethynyl group is a classic partner for 1,3-dipolar cycloadditions, but its reactivity is still governed by the electronic nature of the dipole.

  • Diene Conformation (for Diels-Alder): For a [4+2] cycloaddition to occur, the diene (in this case, the oxazole's C4-C5-O1-N3 system) must adopt an s-cis like conformation. While the ring structure helps, severe steric clashes can still create a significant energy barrier to achieving the correct geometry for reaction.[3][5]

Q2: I am attempting a Diels-Alder ([4+2]) reaction. How can I overcome the steric barrier?

A2: Overcoming the steric barrier in a Diels-Alder reaction requires strategies that either lower the activation energy of the desired pathway or force the reactants together.

  • Introduce a Lewis Acid Catalyst: This is often the most effective first step. Lewis acids (e.g., AlCl₃, BF₃·OEt₂, Sc(OTf)₃) coordinate to electron-withdrawing groups on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often allowing it to proceed at lower temperatures where side reactions are minimized.[3][6] This acceleration can be sufficient to overcome the energetic penalty imposed by steric hindrance.

  • Increase Thermal Energy: Many Diels-Alder reactions require elevated temperatures (80-180°C) to overcome the activation barrier.[4][7] If you are running the reaction at room temperature, a stepwise increase in heat may be all that is required. Be mindful of potential decomposition of starting materials at very high temperatures.

  • Apply High Pressure: High-pressure chemistry (1-15 kbar) can be a powerful, albeit equipment-intensive, solution. Cycloadditions typically have a negative volume of activation, meaning the transition state is smaller than the ground state of the reactants. According to Le Châtelier's principle, applying high pressure favors the formation of this compact transition state, effectively overcoming steric repulsion.[3]

Part 2: Troubleshooting Workflow & Methodologies

Logical Troubleshooting Flow

Before making significant changes to your reaction, follow a logical diagnostic sequence. The following workflow can help you systematically identify the issue.

G start Low Yield or No Reaction purity Verify Purity of 5-Ethynyl-2-methyl-1,3-oxazole & Reaction Partner start->purity conditions Optimize Basic Conditions purity->conditions Purity Confirmed sub_conditions temp Increase Temperature conditions->temp catalysis Introduce Lewis Acid Catalyst (for Diels-Alder) or Cu(I) (for Azide-Alkyne) advanced Consider Advanced Techniques catalysis->advanced Catalysis Ineffective pressure High-Pressure Reaction advanced->pressure redesign Re-evaluate Substrates (e.g., smaller substituents) advanced->redesign time Increase Reaction Time solvent Screen Solvents temp->time time->solvent solvent->catalysis Basic Optimization Fails G cluster_0 Lewis Acid Catalysis in Diels-Alder Dienophile Dienophile (e.g., Maleimide) Activated_D Activated Complex (Lower LUMO Energy) Dienophile->Activated_D TS_High High-Energy Thermal Transition State Dienophile->TS_High LA Lewis Acid (e.g., AlCl₃) LA->Activated_D Coordination TS_Low Lower-Energy Catalyzed Transition State Activated_D->TS_Low Oxazole Oxazole (Diene) Oxazole->TS_High Oxazole->TS_Low Product_DA [4+2] Cycloadduct TS_High->Product_DA High Steric Barrier TS_Low->Product_DA Accelerated Reaction

Caption: Lewis acid coordination lowers the dienophile's LUMO, accelerating cycloaddition.

Table 1: Troubleshooting Strategies for Hindered Cycloadditions
Issue Strategy Rationale Primary Application
No/Slow Reaction Increase TemperatureProvides molecules with sufficient kinetic energy to overcome the activation barrier.Diels-Alder ([4+2])
No/Slow Reaction Add Lewis Acid CatalystLowers the LUMO of the dienophile, accelerating the reaction rate significantly. [3][6]Diels-Alder ([4+2])
No/Slow Reaction Add Cu(I) CatalystMediates the formation of a copper acetylide, facilitating a lower-energy pathway for the cycloaddition. [8][9]Azide-Alkyne [3+2]
Low Yields Screen SolventsThe polarity and coordinating ability of the solvent can stabilize or destabilize the transition state.All Cycloadditions
Reaction Stalls Apply High PressureFavors the formation of the compact cycloaddition transition state, overcoming steric repulsion. [3]All Cycloadditions
Persistent Failure Modify ReactantsReduce the steric bulk of substituents on the reaction partner to lower the physical barrier to reaction.All Cycloadditions

Part 3: Experimental Protocols

Disclaimer: These are generalized conceptual protocols. Researchers must adapt them to their specific substrates and perform appropriate safety assessments.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for attempting a Diels-Alder reaction with a sterically hindered substrate using a Lewis acid catalyst.

Materials:

  • 5-Ethynyl-2-methyl-1,3-oxazole (Diene)

  • Dienophile (e.g., N-Methylmaleimide)

  • Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the dienophile (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DCM to dissolve the dienophile. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir for 15-20 minutes at -78 °C.

  • Diene Addition: Dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated NaHCO₃ solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [3]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard "click chemistry" reaction involving the ethynyl group of the oxazole.

Materials:

  • 5-Ethynyl-2-methyl-1,3-oxazole (Alkyne)

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Reactant Preparation: In a vial, dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of Sodium Ascorbate (0.3 eq). In a third vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Initiation: To the stirred solution of the alkyne and azide, add the Sodium Ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.

  • Reaction: Allow the reaction to stir at room temperature. These reactions are often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 1,2,3-triazole product. [8]

References

  • Li, W., Zhang, M., & Liu, Y. (2023). Copper-Catalyzed [3 + 2] Cycloaddition Reaction of N-Hydroxysuccinimide Ester with Isocyanoacetates for the Synthesis of 4,5-Disubstituted Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Hu, W., & Hu, X. (2014). Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. National Institutes of Health. Available at: [Link]

  • Zou, W., et al. (2015). [3 + 2] Cycloaddition/Oxidative Aromatization Sequence via Photoredox Catalysis: One-Pot Synthesis of Oxazoles from 2H-Azirines and Aldehydes. Organic Letters. Available at: [Link]

  • Li, Z., et al. (2024). La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[d]oxazoles/Benzofurans. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2018). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers. Available at: [Link]

  • Krasavin, M., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. Available at: [Link]

  • Jung, M. E., & Vu, B. T. (2004). Stepwise Acid-Promoted Double-Michael Process: An Alternative to Diels−Alder Cycloadditions for Hindered Silyloxydiene. UCLA - Chemistry and Biochemistry. Available at: [Link]

  • Huang, C.-J., & Li, E. Y. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. SciSpace. Available at: [Link]

  • LibreTexts. (2019). 17.16: Diels-Alder - a closer look. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (n.d.). Steric Hindrances to the Cycloaddition of (Z)-1-Arylmethylidene-5,5-dimethyl-3-oxopyrazolidin-1-ium-2-ides to N-Arylmaleimides. Springer. Available at: [Link]

  • NextSDS. (n.d.). 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Gomaa, A.-R. M., & Ali, M. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]

  • Vasantha, K., et al. (2016). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Minimizing homocoupling side reactions of 5-Ethynyl-2-methyl-1,3-oxazole

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkynylation chemistry:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in alkynylation chemistry: the suppression of Glaser homocoupling when working with highly reactive, heteroaryl terminal alkynes like 5-Ethynyl-2-methyl-1,3-oxazole .

Because 5-ethynyl-2-methyl-1,3-oxazole is often synthesized through multi-step sequences, losing it to dimerization is both synthetically and economically detrimental. This guide provides a mechanistic breakdown, troubleshooting FAQs, quantitative benchmarks, and self-validating protocols to ensure your target cross-coupling dominates the reaction landscape.

Mechanistic Overview: The Root Cause of Homocoupling

In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a highly nucleophilic copper-acetylide intermediate. However, this intermediate is a double-edged sword. While it facilitates transmetalation to the palladium cycle, it is also highly susceptible to oxidative dimerization (Glaser or Hay coupling) in the presence of trace oxygen or excess Cu(II) species[1].

When the oxidative addition of your aryl halide to the Pd(0) catalyst is slow, the copper-acetylide builds up in solution. This kinetic bottleneck leaves the acetylide vulnerable to bimolecular homocoupling, consuming your 5-ethynyl-2-methyl-1,3-oxazole to form a symmetrical 1,3-diyne[2].

G Alkyne 5-Ethynyl-2-methyl-1,3-oxazole CuAc Cu-Acetylide Intermediate Alkyne->CuAc Cu(I), Amine Base PdCycle Pd Cycle (Cross-Coupling) Fast Transmetalation CuAc->PdCycle Pd(II) -> Pd(0) O2 Trace O2 / Cu(II) (Kinetic Bottleneck) CuAc->O2 Oxidative Dimerization Product Desired Cross-Coupled Product PdCycle->Product Reductive Elimination Diyne Undesired 1,3-Diyne O2->Diyne Glaser Homocoupling

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling of terminal alkynes.

Troubleshooting FAQs

Q1: I am observing a large amount of the symmetrical diyne of 5-ethynyl-2-methyl-1,3-oxazole. What is the most critical factor to check first? A1: The absolute exclusion of oxygen is your primary defense. Glaser homocoupling is an oxidative process[3]. Even trace amounts of O2​ dissolved in your solvent or introduced via a leaky septum will act as a terminal oxidant, driving the dimerization of the copper acetylide[3]. You must transition from standard nitrogen balloons to rigorous Schlenk techniques, employing freeze-pump-thaw degassing for all solvents.

Q2: I have rigorously degassed my system, but I still see ~15% homocoupling. How can I suppress this kinetically? A2: Homocoupling is a bimolecular reaction with respect to the alkyne, meaning its rate is proportional to the square of the alkyne concentration. If you add all your 5-ethynyl-2-methyl-1,3-oxazole at the beginning (bolus addition), you maximize this rate. Instead, use a syringe pump to add the alkyne slowly over 2–4 hours[2]. This maintains a near-zero instantaneous concentration of the alkyne, allowing the Pd-catalyzed transmetalation to outcompete the bimolecular dimerization[2].

Q3: My aryl halide is electron-rich (e.g., an aryl chloride), making oxidative addition very slow. How does this affect homocoupling? A3: Slow oxidative addition starves the catalytic cycle of the Pd(II)-aryl intermediate needed to consume the copper acetylide. To fix this, you must accelerate the Pd cycle. Switch to bulky, electron-rich phosphine ligands (like XPhos or PCy3​ ) which facilitate rapid oxidative addition into challenging C−Cl or C−Br bonds, ensuring the copper acetylide is consumed the moment it forms[4].

Q4: Can I completely eliminate the risk of Glaser coupling by removing copper altogether? A4: Yes. Copper-free Sonogashira protocols completely bypass the copper-acetylide intermediate, reducing the homocoupling pathway to effectively zero[4]. This relies on the direct carbopalladation or deprotonation of the alkyne by an amine base in the presence of the Pd catalyst[4]. See Protocol A below for a validated copper-free methodology.

Quantitative Impact of Reaction Conditions

The following table synthesizes the expected distribution of products based on the reaction conditions applied to heteroaryl alkynes like 5-ethynyl-2-methyl-1,3-oxazole.

Reaction ConditionCopper LoadingAlkyne Addition MethodAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
Standard Sonogashira 5–10 mol%Bolus (All at once)Ambient / N2​ balloon25 - 40%40 - 60%
Degassed Sonogashira 5 mol%BolusSchlenk / Freeze-Pump-Thaw5 - 15%75 - 85%
Kinetically Controlled 2 mol%Syringe Pump (2-4 h)Schlenk / Freeze-Pump-Thaw< 2%> 90%
Copper-Free Protocol 0 mol%BolusSchlenk / ArgonNot Detected > 90%

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Zero Homocoupling Guarantee)

This protocol utilizes PdCl2​(PCy3​)2​ , a highly active catalyst that permits the coupling of challenging aryl halides without the need for a copper co-catalyst[4].

  • Reagent Preparation: Dry DMSO over molecular sieves (3Å) and degas via three freeze-pump-thaw cycles.

  • Reaction Setup: In an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried flask with the aryl halide (1.0 equiv), PdCl2​(PCy3​)2​ (3 mol%), and Cs2​CO3​ (2.0 equiv)[4].

  • Solvent Addition: Add the degassed DMSO (to achieve 0.2 M concentration) and stir for 5 minutes.

    • Self-Validation Check: The mixture should appear as a pale yellow suspension. If it immediately turns black, your system has an oxygen leak causing premature Pd(0) aggregation (Pd black).

  • Alkyne Addition: Add 5-Ethynyl-2-methyl-1,3-oxazole (1.2 equiv) via a gastight syringe.

  • Execution: Heat the reaction to 100–120 °C for 12 hours[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (3x) to remove DMSO and salts. Dry the organic layer over MgSO4​ and concentrate for column chromatography.

Protocol B: Kinetically Controlled Cu-Catalyzed Sonogashira

If your specific substrate strictly requires copper to proceed, use this method to kinetically suppress dimerization.

  • System Purge: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Purge with ultra-high purity Argon for 15 minutes.

  • Catalyst Loading: Add the aryl halide (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (reduced loading: 1.5 mol%).

  • Solvent/Base: Add thoroughly degassed THF and Triethylamine (1:1 ratio, 0.1 M total). Heat to 50 °C.

  • Syringe Pump Addition (Critical Step): Dissolve 5-Ethynyl-2-methyl-1,3-oxazole (1.1 equiv) in 2 mL of degassed THF. Load into a gastight syringe and mount on a syringe pump. Add the alkyne solution at a rate of 0.5 mL/hour .

    • Self-Validation Check: By keeping the addition slow, the solution should remain a clear yellow/orange. A rapid shift to deep green/blue indicates the formation of oxidized Cu(II) species, a precursor to Glaser coupling.

Troubleshooting Decision Matrix

Workflow Start High Homocoupling Observed? CheckO2 Is system rigorously degassed? Start->CheckO2 Degas Apply Freeze-Pump-Thaw & Argon Atmosphere CheckO2->Degas No CheckCu Is Cu co-catalyst required? CheckO2->CheckCu Yes CuFree Switch to Cu-Free Protocol e.g., PdCl2(PCy3)2 CheckCu->CuFree No SlowAdd Use Syringe Pump for Slow Alkyne Addition CheckCu->SlowAdd Yes

Caption: Decision matrix for diagnosing and eliminating alkyne homocoupling in cross-coupling workflows.

References

  • Divergent Bimetallic Mechanisms in Copper(II)-Mediated C–C, N–N, and O–O Oxidative Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Click Reactivity of 5-Ethynyl-2-methyl-1,3-oxazole and Ethynylthiazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become an indispensable tool.[1][2] Its robustness, high efficiency, and bioorthogonality have propelled its use in creating complex molecular architectures from simpler building blocks.[3][4] Central to this reaction are the alkyne and azide partners, where the nature of the alkyne can significantly influence the reaction kinetics and overall success. This guide provides an in-depth comparison of the click reactivity of two heteroaromatic alkynes: 5-ethynyl-2-methyl-1,3-oxazole and ethynylthiazole.

While direct, side-by-side kinetic comparisons are not extensively documented in the literature, this guide will synthesize available experimental data, delve into the underlying electronic and structural factors governing their reactivity, and provide detailed experimental protocols to empower researchers in their selection and application of these valuable building blocks.

Unveiling the Contestants: 5-Ethynyl-2-methyl-1,3-oxazole and Ethynylthiazole

5-Ethynyl-2-methyl-1,3-oxazole is an emerging building block in medicinal chemistry. The oxazole ring is a feature in numerous biologically active compounds, and its ethynyl-substituted derivatives offer a gateway for facile modification via click chemistry.[5] Recent synthetic advances have made various ethynyl oxazoles more accessible, surmounting previous challenges related to ring sensitivity.[5]

Ethynylthiazole , on the other hand, is a more established synthon. The thiazole moiety is a privileged structure in a multitude of FDA-approved drugs. Its electronic properties and metabolic stability make it a desirable component in drug design. Ethynylthiazoles, available in various isomeric forms (2-ethynyl, 4-ethynyl, and 5-ethynyl), are widely used for the construction of thiazole-containing triazoles.

The Decisive Factors: Understanding Reactivity in CuAAC

The rate of the CuAAC reaction is influenced by several factors, with the electronic nature of the alkyne playing a pivotal role.[6] The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. The acidity of the terminal alkyne proton is a key determinant in the rate of this step. Electron-withdrawing groups attached to the alkyne can increase the acidity of the terminal proton, thereby facilitating the formation of the copper acetylide and accelerating the reaction.[6]

Electronic Properties: Oxazole vs. Thiazole

Oxazole: The oxazole ring is considered an electron-withdrawing heterocycle. The presence of two heteroatoms, oxygen and nitrogen, delocalizes the electron density of the ring. This electron-withdrawing character is expected to increase the acidity of the ethynyl proton, thus promoting the formation of the copper acetylide and enhancing the rate of the click reaction.

Thiazole: The thiazole ring is also an electron-withdrawing heterocycle. The replacement of the oxygen atom in oxazole with a sulfur atom in thiazole leads to differences in electronegativity and aromaticity. Sulfur is less electronegative than oxygen, which might suggest a slightly less electron-withdrawing nature for the thiazole ring compared to the oxazole ring. However, the overall electronic impact is a complex interplay of inductive and resonance effects.

Based on these general electronic considerations, both 5-ethynyl-2-methyl-1,3-oxazole and ethynylthiazole are expected to be reactive partners in CuAAC reactions. The slightly higher electronegativity of oxygen in the oxazole ring might confer a marginal reactivity advantage to the ethynyl-oxazole, though this is a theoretical consideration that requires experimental validation.

Experimental Evidence: A Comparative Look at Performance

A recent study on the synthesis and application of ethynyl oxazoles reports that these compounds are versatile building blocks for efficient click chemistry, achieving over 90% yield of high-purity cycloadducts.[5] This indicates a high level of reactivity for the ethynyl oxazole scaffold under standard CuAAC conditions.

For ethynylthiazoles, a study on the one-pot synthesis of 1-thiazolyl-1,2,3-triazoles reported a yield of 71% for the reaction of 2-bromo-4-(2-furyl)thiazole with sodium azide and phenylacetylene, which proceeds through an in-situ generated ethynylthiazole intermediate.[7] While this is a good yield for a one-pot, multi-step reaction, it is difficult to directly compare with the high yields reported for the pre-formed ethynyl oxazoles.

The following table summarizes the available data to provide a comparative overview:

AlkyneAzide PartnerCatalyst SystemSolventTimeYieldReference
Substituted Ethynyl OxazolesVarious (aliphatic, benzylic, aromatic)CuSO₄/Sodium AscorbateEtOH/H₂ONot Specified>90%[5]
2-Bromo-4-(2-furyl)thiazole (forms ethynylthiazole in situ)PhenylacetyleneCuI/DMEDADMF6 h71%[7]

Interpretation of Data:

The data suggests that both 5-ethynyl-2-methyl-1,3-oxazole and ethynylthiazole are competent substrates for the CuAAC reaction, affording good to excellent yields of the corresponding triazole products. The reported ">90%" yields for ethynyl oxazoles in a dedicated study on their click reactivity highlight their efficiency.[5] The 71% yield for the in-situ generated ethynylthiazole is also significant, considering the one-pot nature of the reaction.[7] It is plausible that with an isolated ethynylthiazole substrate, the yield could be comparable to or even exceed this value under optimized conditions.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the alkynes and their subsequent use in CuAAC reactions are provided below.

Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole

The synthesis of 5-ethynyl-2-methyl-1,3-oxazole can be achieved through a multi-step sequence starting from readily available materials. A general approach involves the formation of a 5-halo-2-methyl-1,3-oxazole intermediate followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.[5]

Step 1: Synthesis of 5-Iodo-2-methyl-1,3-oxazole

  • To a solution of 2-methyl-1,3-oxazole in an appropriate solvent, add a suitable iodinating agent (e.g., N-iodosuccinimide) and a base.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • To a solution of 5-iodo-2-methyl-1,3-oxazole in a suitable solvent (e.g., THF or dioxane), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, work up the reaction and purify the silyl-protected alkyne by column chromatography.

Step 3: Deprotection to 5-Ethynyl-2-methyl-1,3-oxazole

  • Dissolve the silyl-protected alkyne in a suitable solvent (e.g., methanol).

  • Add a base such as potassium carbonate and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction, extract the product, and purify by column chromatography.

Synthesis_Oxazole cluster_synthesis Synthesis of 5-Ethynyl-2-methyl-1,3-oxazole start 2-methyl-1,3-oxazole step1 5-Iodo-2-methyl-1,3-oxazole start->step1 Iodination step2 5-((Trimethylsilyl)ethynyl)-2-methyl-1,3-oxazole step1->step2 Sonogashira Coupling end 5-Ethynyl-2-methyl-1,3-oxazole step2->end Deprotection Synthesis_Thiazole cluster_synthesis Synthesis of 2-Ethynylthiazole start 2-Bromothiazole step1 2-((Trimethylsilyl)ethynyl)thiazole start->step1 Sonogashira Coupling end 2-Ethynylthiazole step1->end Deprotection CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow A 1. Dissolve Alkyne & Azide B 2. Add Sodium Ascorbate A->B C 3. Add CuSO4 Solution B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Work-up & Extraction E->F Reaction Complete G 7. Purification F->G H 8. Characterization G->H

Sources

Comparative

Benchmarking Bioconjugation Efficiency: A Comparative Guide to 5-Ethynyl-2-methyl-1,3-oxazole

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules to biomolecules—a process known as bioconjugation—is fundamental. The choice of chemical ligation s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules to biomolecules—a process known as bioconjugation—is fundamental. The choice of chemical ligation strategy can dictate the success of an experiment, the efficacy of a therapeutic, or the sensitivity of a diagnostic. Among the arsenal of bioconjugation reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is prized for its efficiency and orthogonality.[1][2] The performance of this reaction, however, is not solely dependent on the catalyst; the intrinsic properties of the alkyne and azide coupling partners play a crucial role.

This guide provides an in-depth analysis of a lesser-explored yet potentially advantageous alkyne, 5-Ethynyl-2-methyl-1,3-oxazole. In the absence of extensive direct comparative studies in the public domain, this guide will leverage established principles of physical organic chemistry and existing data on analogous compounds to build a strong inferential case for its performance. We will benchmark its predicted efficiency against well-established bioconjugation reagents, offering a framework for its adoption and further investigation.

The Decisive Role of the Alkyne: Understanding Reactivity in CuAAC

The CuAAC reaction proceeds through a multi-step mechanism, but a key rate-determining step involves the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[3][4] The acidity of this terminal proton is therefore a critical determinant of the overall reaction kinetics. Alkynes conjugated to electron-withdrawing groups exhibit a lower pKa for the acetylenic proton, facilitating the formation of the copper acetylide and thus accelerating the reaction rate.[3][5]

This principle is well-documented. For instance, propiolamides and ethynyl ketones, where the alkyne is adjacent to a carbonyl group, are known to be highly reactive in CuAAC.[3][5] Similarly, the reactivity of para-substituted phenylacetylenes increases as the substituent becomes more electron-withdrawing.[3] This electronic tuning of the alkyne provides a powerful handle for optimizing bioconjugation protocols.

A Predicted Performance Profile: 5-Ethynyl-2-methyl-1,3-oxazole

The 1,3-oxazole ring is a five-membered heterocycle containing nitrogen and oxygen. Due to the electronegativity of these heteroatoms, the oxazole ring is electron-deficient. When an ethynyl group is attached at the 5-position, the electron-withdrawing nature of the ring is expected to lower the pKa of the terminal alkyne proton, thereby increasing its reactivity in CuAAC reactions. While direct kinetic data for this specific molecule is not widely published, a recent preprint has demonstrated the efficient use of various ethynyl oxazoles in click chemistry, yielding cycloadducts in over 90% yield.[6][7]

Based on these principles, we can construct a predicted performance profile for 5-Ethynyl-2-methyl-1,3-oxazole and compare it to two widely used standards: a simple, unactivated terminal alkyne (Propargyl Amine) and a strained cyclooctyne used in copper-free click chemistry (Dibenzocyclooctyne, DBCO).

Comparative Data Table: Predicted Performance of Bioconjugation Alkynes
FeaturePropargyl Amine (Unactivated Alkyne)5-Ethynyl-2-methyl-1,3-oxazole (Predicted)DBCO (Strained Alkyne - SPAAC)
Reaction Type CuAACCuAACStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper (I))Yes (Copper (I))No
Predicted Reactivity ModerateHighVery High
Biocompatibility Limited by copper cytotoxicityLimited by copper cytotoxicityExcellent (Copper-free)
Stability of Linkage Excellent (1,2,3-Triazole)Excellent (1,2,3-Triazole)Excellent (1,2,3-Triazole)
Key Advantage Simple, readily availablePotentially rapid kinetics for a terminal alkyneNo cytotoxic copper catalyst required
Key Disadvantage Requires potentially cytotoxic copper catalystRequires potentially cytotoxic copper catalyst; less commercially availableLarger, more sterically hindering reagent

Mechanistic Insights and Experimental Workflow

To provide a practical context for evaluating 5-Ethynyl-2-methyl-1,3-oxazole, we present the established mechanism for CuAAC and a general workflow for a comparative bioconjugation experiment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-C≡C-R CuI->Acetylide + Alkyne - H⁺ Alkyne R-C≡CH Azide R'-N₃ Metallacycle Six-membered Cu-triazole intermediate Acetylide->Metallacycle + Azide Triazole_Cu Copper triazolide Metallacycle->Triazole_Cu Ring contraction Triazole_Cu->CuI + H⁺ Product Triazole Product Triazole_Cu->Product Protonolysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Benchmarking Alkyne Reactivity

Benchmarking_Workflow cluster_workflow Benchmarking Protocol Prep Prepare Stock Solutions (Azide-fluorophore, Alkynes, Catalyst) Reaction_Setup Set up Parallel Reactions (Constant Azide, Catalyst; Varying Alkyne) Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Time_Points Take Aliquots at Multiple Time Points Incubation->Time_Points Quench Quench Reaction (e.g., EDTA) Time_Points->Quench Analysis Analyze by LC-MS or Fluorescence Quench->Analysis Kinetics Determine Reaction Kinetics Analysis->Kinetics

Caption: A generalized experimental workflow for comparing the bioconjugation efficiency of different alkynes.

Experimental Protocol: A Self-Validating System for Efficiency Determination

The following protocol provides a robust method for comparing the bioconjugation efficiency of 5-Ethynyl-2-methyl-1,3-oxazole against a standard alkyne. This protocol is designed to be self-validating by including a known standard and a negative control.

Materials:
  • Azide-functionalized fluorescent probe (e.g., Azido-Cy5)

  • 5-Ethynyl-2-methyl-1,3-oxazole

  • Propargyl Amine (as a standard)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA solution (for quenching)

  • LC-MS system

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-fluorophore in DMSO.

    • Prepare 10 mM stock solutions of 5-Ethynyl-2-methyl-1,3-oxazole and Propargyl Amine in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In separate microcentrifuge tubes, set up the following reactions in a final volume of 100 µL of PBS:

      • Test Reaction: 1 µL Azide-fluorophore stock, 1 µL 5-Ethynyl-2-methyl-1,3-oxazole stock.

      • Standard Reaction: 1 µL Azide-fluorophore stock, 1 µL Propargyl Amine stock.

      • Negative Control: 1 µL Azide-fluorophore stock, 1 µL DMSO (no alkyne).

    • Prepare a catalyst premix: For each reaction, mix 1 µL of CuSO₄ stock and 1 µL of TBTA stock. Add 8 µL of PBS.

  • Initiation of Reaction:

    • To each reaction tube, add 10 µL of the catalyst premix.

    • Initiate the reaction by adding 2 µL of the freshly prepared Sodium Ascorbate stock solution.

    • Vortex briefly and incubate at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing 5 µL of 100 mM EDTA solution.

  • Analysis:

    • Analyze the quenched samples by LC-MS to determine the ratio of product (triazole conjugate) to starting material (azide-fluorophore).

    • The disappearance of the azide-fluorophore and the appearance of the triazole product can be quantified to determine the reaction rate.

Conclusion and Future Directions

While direct, peer-reviewed comparative data on the bioconjugation efficiency of 5-Ethynyl-2-methyl-1,3-oxazole is emerging, a strong theoretical and preliminary case can be made for its potential as a highly efficient reagent for CuAAC. The electron-deficient nature of the oxazole ring is predicted to significantly accelerate the rate-limiting step of the reaction, potentially offering faster conjugation kinetics compared to simple, unactivated alkynes.

The provided protocol offers a clear and robust pathway for researchers to empirically validate this hypothesis. Further studies should focus on direct kinetic comparisons with a wider range of alkynes, evaluating its performance in complex biological media, and assessing the stability of the resulting oxazole-triazole linkage under physiological conditions. The exploration of such novel, electronically tuned reagents is a promising avenue for advancing the capabilities of bioconjugation in all areas of life sciences.

References

  • BenchChem. (n.d.). A comparative analysis of CuAAC and SPAAC for bioconjugation.
  • Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1649. Available at: [Link]

  • Krasnov, M. S., et al. (2015). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 26(2), 318-322. Available at: [Link]

  • Krasnov, M. S., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. Organic Letters, 21(12), 4549-4553. Available at: [Link]

  • Li, Y., et al. (2018). Mechanistic Study in Click Reactions by Using (N-Heterocyclic carbene)Copper(I) Complexes: Anionic Effects. Organometallics, 38(1), 169-178. Available at: [Link]

  • Krasnov, M. S., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link]

  • Shafi, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 889324. Available at: [Link]

  • Pérez-Saldivar, M., et al. (2016). Cationic 1,2,3-Triazolium Alkynes: Components To Enhance 1,4-Regioselective Azide–Alkyne Cycloaddition Reactions. Organic Letters, 18(4), 724-727. Available at: [Link]

  • Kumar, A., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(53), 37247-37272. Available at: [Link]

  • Lowry, M. A., et al. (2019). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. The Journal of Organic Chemistry, 84(14), 8873-8880. Available at: [Link]

  • Smith, C. D., et al. (2022). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chemistry – A European Journal, 28(59), e202201931. Available at: [Link]

  • Maji, M., et al. (2019). The CuAAC: Principles, Homogeneous and Heterogeneous Catalysts, and Novel Developments and Applications. Advanced Functional Materials, 29(38), 1902091. Available at: [Link]

  • Jain, A., et al. (2021). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Coordination Chemistry Reviews, 449, 214198. Available at: [Link]

  • Kletskov, A. V., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Mann, A. P., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS Nano, 12(6), 5483-5490. Available at: [Link]

  • Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(17), 5174. Available at: [Link]

  • Kletskov, A. V., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]

Sources

Validation

Spectroscopic Validation of Triazole Products Derived from 5-Ethynyl-2-methyl-1,3-oxazole: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Reactivity, Self-Validating CuAAC Protocols, and Advanced Spectroscopic Characterization Introduction: The Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Reactivity, Self-Validating CuAAC Protocols, and Advanced Spectroscopic Characterization

Introduction: The Strategic Value of Oxazole-Triazole Pharmacophores

In modern fragment-based drug discovery, 5-Ethynyl-2-methyl-1,3-oxazole (CAS: 2408962-94-5) (1)[1] serves as a premium heteroaryl alkyne building block. Oxazoles are widely deployed as stable bioisosteres for amides and esters. When conjugated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,4-disubstituted 1,2,3-triazole forms a highly rigid, metabolically stable scaffold.

However, the electron-deficient nature of the oxazole ring alters both the reaction kinetics and the electronic environment of the resulting triazole. To ensure scientific integrity during library synthesis, researchers must employ rigorous, self-validating spectroscopic workflows to confirm regiochemistry, rule out paramagnetic contamination, and verify structural purity.

Comparative Reactivity & Spectroscopic Advantages

When selecting terminal alkynes for click chemistry, 5-ethynyl-2-methyl-1,3-oxazole offers distinct kinetic and analytical advantages over standard aliphatic or phenyl-based alkynes. The electron-withdrawing oxazole ring accelerates the CuAAC catalytic cycle, while its minimalistic proton footprint simplifies downstream NMR interpretation.

Table 1: Comparative Profile of Terminal Alkynes in CuAAC Workflows
Alkyne SubstrateRelative CuAAC Reactivity¹H NMR Signal Overlap RiskDiagnostic Triazole ¹H Shift (ppm)Primary Medicinal Application
5-Ethynyl-2-methyl-1,3-oxazole High (Electron-deficient)Low (Distinct oxazole CH/CH₃)~8.2 – 8.5 Heteroaryl pharmacophores, bioisosteres
Phenylacetylene ModerateHigh (Aromatic multiplet overlap)~7.8 – 8.1Standard lipophilic spacers
1-Octyne Low (Electron-rich, aliphatic)Low (Aliphatic region)~7.5 – 7.7Lipid-like anchors, membrane insertion

Self-Validating Experimental Protocol: CuAAC Synthesis

To achieve reliable spectroscopic data, the synthetic protocol must actively prevent artifacts. The following methodology incorporates built-in causality checks, specifically targeting the removal of paramagnetic copper, which is notorious for ruining NMR spectra.

Step 1: Catalytic Assembly
  • Action: Dissolve 5-ethynyl-2-methyl-1,3-oxazole (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Causality: The biphasic t -BuOH/H₂O solvent system is mandatory; t -BuOH solubilizes the organic precursors, while water stabilizes the ionic copper catalyst and the reducing agent, ensuring a homogeneous catalytic interface.

  • Action: Add CuSO₄·5H₂O (0.05 eq) followed immediately by sodium ascorbate (0.10 eq).

  • Causality: Sodium ascorbate acts as an in situ mild reducing agent, continuously reducing Cu(II) to the catalytically active Cu(I) species. This prevents the formation of unreactive oxidative alkyne coupling (Glaser coupling) byproducts.

Step 2: Paramagnetic Quenching (Critical for NMR)
  • Action: Upon complete consumption of the alkyne (monitored via LC-MS), dilute the reaction with ethyl acetate. Wash the organic layer aggressively with a 10% aqueous ammonium hydroxide (NH₄OH) solution. Repeat until the aqueous layer transitions from deep blue to completely colorless.

  • Causality: Residual Cu(I)/Cu(II) species are paramagnetic and cause severe relaxation anomalies in NMR, leading to extreme line broadening of the triazole C-H and ¹³C signals (2)[2]. NH₄OH chelates the copper into a water-soluble tetraamminecopper(II) complex ( [Cu(NH3​)4​]2+ ). The visual colorimetric change acts as a self-validating indicator that the sample is spectroscopically ready.

Step 3: Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-disubstituted triazole.

Spectroscopic Validation Framework

Once isolated, the oxazole-triazole conjugate must be subjected to a multi-tiered spectroscopic validation to confirm both identity and 1,4-regioselectivity.

Table 2: Spectroscopic Validation Checklist
Analytical TechniqueTarget Signal / ObservationStructural SignificancePass/Fail Criteria
FTIR Disappearance of 3290 cm⁻¹ & 2110 cm⁻¹Confirms complete consumption of the terminal alkyne.Pass: Absence of sharp alkyne peaks.
¹H NMR (400 MHz)Sharp singlet at δ 8.2–8.5 ppmIdentifies the newly formed triazole C5-H proton.Pass: Sharp singlet (validates Cu removal).
¹³C NMR (100 MHz)Resonances at δ ~145 (C4) and ~120 (C5) ppmConfirms the internal triazole carbon framework.Pass: Expected C4/C5 shifts are present.
2D HMBC Cross-peak between Triazole H5 and Oxazole C5Proves 1,4-regioselectivity over the 1,5-isomer.Pass: Strong ³J correlation observed.
Mechanistic Interpretation of NMR Data
  • ¹H NMR Clarity: The defining feature of the 1,4-disubstituted 1,2,3-triazole is the sharp singlet in the aromatic region (3)[3]. Because the 5-ethynyl-2-methyl-1,3-oxazole precursor only contributes one other aromatic proton (the oxazole C4-H at ~7.8 ppm) and a distinct methyl singlet (~2.5 ppm), the spectrum avoids the complex multiplet overlap that plagues phenylacetylene derivatives.

  • Regiochemical Proof via HMBC: While CuAAC is highly 1,4-selective, definitive proof requires 2D HMBC (Heteronuclear Multiple Bond Correlation) (4)[4]. A valid 1,4-isomer will display a critical ³J correlation between the triazole C5-H proton and the C5 carbon of the attached oxazole ring. Absence of this correlation suggests a failed reaction or an unexpected 1,5-isomer.

Visualizing the Validation Logic

The following diagram maps the critical path from chemical synthesis through paramagnetic clearance, ending in definitive spectroscopic validation.

G A 5-Ethynyl-2-methyl-1,3-oxazole + Azide Substrate B CuAAC Reaction (CuSO4, NaAsc) A->B Cycloaddition C Crude Triazole Mixture (Paramagnetic Cu Traces) B->C Precipitation D 10% NH4OH Wash (Cu Chelation) C->D Removes Cu(II) Broadening E Purified 1,4-Triazole (NMR-Ready) D->E Phase Separation F 1H / 13C NMR & HMBC (Regiochemical Proof) E->F Primary Validation G HRMS & FTIR (Mass & Functional Groups) E->G Orthogonal Validation

Figure 1: Workflow for CuAAC synthesis and spectroscopic validation, emphasizing copper removal.

References

  • Title: 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information Source: NextSDS URL
  • Title: Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces Source: Journal of the Mexican Chemical Society URL
  • Title: N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands Source: ARKAT USA URL
  • Title: Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles Source: ResearchGate URL

Sources

Comparative

Comparative analysis of oxazole-based alkyne building blocks in medicinal chemistry

Comparative Analysis of Oxazole-Based Alkyne Building Blocks in Medicinal Chemistry: A Guide to Bioorthogonal Conjugation and Scaffold Design Introduction: The Strategic Role of Oxazole-Alkynes In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Oxazole-Based Alkyne Building Blocks in Medicinal Chemistry: A Guide to Bioorthogonal Conjugation and Scaffold Design

Introduction: The Strategic Role of Oxazole-Alkynes

In modern medicinal chemistry, the oxazole nucleus—a five-membered aromatic heterocycle containing nitrogen and oxygen—serves as a privileged scaffold[1]. It acts as a robust bioisostere for amides and esters, offering unique hydrogen-bond acceptor capabilities that enhance target binding without compromising metabolic stability[2]. When functionalized with a terminal alkyne, oxazoles become highly versatile building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This bioorthogonal "click" reactivity enables the rapid assembly of complex molecular architectures, including macrocyclic peptidomimetics (such as Sansalvamide A analogs) and targeted fluorophores[4][5].

Comparative Analysis of Ethynyl Oxazole Isomers

The position of the alkyne on the oxazole ring (C2, C4, or C5) dictates the electronic landscape, synthetic accessibility, and CuAAC kinetics of the building block. Because the oxazole core is inherently labile toward acidic conditions, synthetic routes must rely on mild, base-tolerant methods, predominantly the Sonogashira coupling with silyl-protected acetylenes[3].

Table 1: Quantitative and Qualitative Comparison of Ethynyl Oxazole Isomers

Property2-Ethynyl Oxazoles4-Ethynyl Oxazoles5-Ethynyl Oxazoles
Electronic Profile Highly electron-deficient at C2; strongly activates the alkyne for CuAAC.Neutral/Mildly electron-rich; slower CuAAC kinetics.Electron-rich at C5; susceptible to electrophilic attack.
Precursor Stability 2-halooxazoles are stable but prone to nucleophilic aromatic substitution.4-halooxazoles are highly stable but less reactive in cross-coupling.5-halooxazoles (esp. iodides) provide high yields but can be unstable[3].
Deprotection (TMS) Standard K2CO3/MeOH works efficiently without ring opening[3].Requires extended times or stronger bases (e.g., TBAF).Highly sensitive; ring-opening side reactions can occur in strong base[3].
CuAAC Efficiency >90% yield; rapid kinetics due to C2 electron withdrawal[3].~70-80% yield; requires elevated temperatures or excess Cu.~80-85% yield; moderate kinetics, good stability in aqueous buffer.

Mechanistic Pathway: CuAAC with Oxazole-Alkynes

The efficiency of oxazole-based alkynes in click chemistry is rooted in their electronic properties. The electron-withdrawing nature of the oxazole ring lowers the pKa of the terminal alkyne, facilitating rapid deprotonation and the formation of the critical copper-acetylide intermediate[3][5]. To prevent Cu(I)-mediated oxidative damage in biological systems, coordinating ligands like THPTA are employed[5].

CuAAC_Mechanism A Oxazole-Alkyne (Lowered pKa) E Cu-Acetylide Intermediate A->E Deprotonation B Azide-Tagged Target B->E Cycloaddition C Cu(I) Catalyst (CuSO4 + NaAsc) C->E Cu Insertion D THPTA Ligand D->C Prevents Oxidation F Triazole-Oxazole Conjugate E->F Protonation

CuAAC mechanism highlighting the oxazole-alkyne activation and THPTA ligand stabilization.

Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to design protocols with built-in validation checkpoints to isolate chemical conversion efficiency from downstream purification losses.

Protocol A: Synthesis of 2-Ethynyl Oxazole via Sonogashira Coupling Causality: We utilize trimethylsilyl (TMS) acetylene rather than terminal alkynes to prevent uncontrolled Glaser homocoupling. The use of Pd(PPh3)2Cl2 and CuI ensures transmetalation occurs at room temperature, preserving the acid-sensitive oxazole core[3].

  • Setup: In an oven-dried Schlenk flask under argon, dissolve 2-iodooxazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). Validation Check: The solution should turn pale yellow. A dark brown color indicates premature copper oxidation, requiring reagent repurification.

  • Coupling: Add triethylamine (3.0 equiv) followed by TMS-acetylene (1.2 equiv). Stir at room temperature for 4 hours.

  • Deprotection: Filter through Celite, concentrate, and redissolve in MeOH. Add K2CO3 (1.5 equiv) and stir for 1 hour[3].

  • Self-Validation Step: Before aqueous workup, spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Acquire a crude 1H-NMR to calculate absolute conversion. This isolates the true reaction yield from silica gel column recovery losses.

Protocol B: Bioorthogonal CuAAC Conjugation Causality: In biological media, uncoordinated Cu(I) can generate reactive oxygen species (ROS) that degrade proteins. We employ THPTA (a water-soluble ligand) to coordinate Cu(I), accelerating the click reaction while shielding the biomolecule from oxidative damage[5].

  • Reagent Preparation: Prepare fresh stock solutions: CuSO4 (20 mM in water), THPTA (50 mM in water), and Sodium Ascorbate (100 mM in water).

  • Pre-complexation: Mix CuSO4 and THPTA at a 1:2 molar ratio. Causality: Pre-complexing prevents Cu(I) disproportionation upon reduction[5].

  • Reaction Assembly: To a solution of azide-tagged biomolecule (10 µM in PBS, pH 7.4), add the 2-ethynyl oxazole probe (50 µM).

  • Initiation: Add the Cu-THPTA complex (final Cu concentration 100 µM), followed immediately by Sodium Ascorbate (final 1 mM).

  • Incubation & Validation: Incubate at room temperature for 1 hour. Validate conjugation via LC-MS; the mass shift should exactly match the oxazole-alkyne mass, confirming a 100% atom-economical cycloaddition[3][5].

References

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. URL:[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. URL:[Link]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. PMC. URL:[Link]

  • Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Ethynyl-2-methyl-1,3-oxazole

As a novel heterocyclic compound, 5-Ethynyl-2-methyl-1,3-oxazole presents unique opportunities in synthetic chemistry and drug development. Its distinct structure, featuring both an oxazole ring and a reactive ethynyl gr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 5-Ethynyl-2-methyl-1,3-oxazole presents unique opportunities in synthetic chemistry and drug development. Its distinct structure, featuring both an oxazole ring and a reactive ethynyl group, makes it a valuable building block. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

The information presented here is synthesized from available safety data for 5-Ethynyl-2-methyl-1,3-oxazole and established best practices for handling analogous chemical structures, such as other substituted oxazoles and acetylenic compounds. The core principle of this guidance is risk mitigation through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Assessment and Risk Profile

Understanding the specific hazards associated with 5-Ethynyl-2-methyl-1,3-oxazole is the foundation of a robust safety plan. Based on available data, the primary risks are:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] This necessitates measures to prevent all routes of exposure.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]

  • Target Organ Toxicity: A single exposure may cause drowsiness or dizziness, indicating potential effects on the central nervous system.[1]

  • Reactivity of the Ethynyl Group: Acetylenic compounds can be energetic and may pose a risk of explosive decomposition under certain conditions (e.g., heat, pressure, or in the presence of certain metals). While specific data for this compound is not available, this potential hazard must be considered.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure control, a comprehensive PPE strategy is mandatory. The following table outlines the minimum PPE requirements for handling 5-Ethynyl-2-methyl-1,3-oxazole.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the liquid and potential projectiles in the event of a rapid reaction. Safety glasses alone are insufficient.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Given the acute dermal toxicity, double-gloving offers additional protection in case of a tear or puncture of the outer glove. Always inspect gloves for integrity before use.
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects the skin and clothing from contamination. Flame-resistant material is a prudent precaution due to the unknown flammability of the compound and the presence of the ethynyl group.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood.Prevents the inhalation of harmful vapors, which is a known route of acute toxicity. The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational and Handling Plan

A step-by-step approach to handling this compound minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Work Area: All manipulations of 5-Ethynyl-2-methyl-1,3-oxazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A fire extinguisher suitable for chemical fires (e.g., dry powder or CO2) should also be nearby.

  • Spill Kit: A chemical spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags should be available in the laboratory.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Carefully Weigh or Measure Compound in Fume Hood prep3->handle1 handle2 Perform Chemical Reaction or Procedure handle1->handle2 handle3 Monitor Reaction for Any Excursions handle2->handle3 clean1 Quench and Work-Up Reaction as Required handle3->clean1 clean2 Segregate Waste Streams clean1->clean2 clean3 Decontaminate Glassware and Work Surfaces clean2->clean3 clean4 Remove and Dispose of PPE Correctly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safely handling 5-Ethynyl-2-methyl-1,3-oxazole.

Specific Precautions for the Ethynyl Group

The ethynyl group warrants special attention due to its potential for energetic decomposition.

  • Avoid Incompatible Materials: Do not use heavy metal spatulas (e.g., copper, silver, mercury, or brass with more than 65% copper) as these can form explosive acetylides. Use spark-proof tools.[2]

  • Temperature Control: Avoid excessive heating. If the compound needs to be heated, do so gradually and with careful monitoring.

  • Storage: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[2]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of others and the environment.

Waste Segregation

All waste contaminated with 5-Ethynyl-2-methyl-1,3-oxazole must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal gen1 Solid Waste (Gloves, Paper) seg1 Labeled Solid Waste Container gen1->seg1 gen2 Liquid Waste (Solutions) seg2 Labeled Liquid Waste Container gen2->seg2 gen3 Sharps Waste (Needles) seg3 Sharps Container gen3->seg3 disp1 Arrange for Hazardous Waste Pickup with EHS seg1->disp1 seg2->disp1 seg3->disp1

Caption: A logical flow for the proper segregation and disposal of waste contaminated with 5-Ethynyl-2-methyl-1,3-oxazole.

Decontamination

All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common practice. The rinsate should be collected as hazardous liquid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. If the spill is large or you are unsure how to proceed, evacuate the laboratory and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with 5-Ethynyl-2-methyl-1,3-oxazole, harnessing its potential while maintaining a secure laboratory environment.

References

  • 5-ethynyl-2-methyl-1,3-oxazole — Chemical Substance Information - NextSDS.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • ACETYLENE Safety data sheet - SYC Cylinders.
  • Acetylene - SAFETY DATA SHEET.

Sources

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